molecular formula C7H7N3O B3204143 3-(furan-3-yl)-1H-pyrazol-5-amine CAS No. 1028843-02-8

3-(furan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B3204143
CAS No.: 1028843-02-8
M. Wt: 149.15 g/mol
InChI Key: KPRVRQADAMFPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-3-yl)-1H-pyrazol-5-amine ( 1028843-02-8) is a heteroaromatic organic compound with a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . This amine-functionalized pyrazole derivative is characterized by a molecular structure incorporating both furan and pyrazole rings, a combination often associated with diverse biological activity in medicinal chemistry research . The presence of these privileged heterocycles makes it a valuable scaffold for constructing novel molecules in drug discovery programs. Researchers utilize this compound primarily as a key synthetic intermediate for the development of new pharmaceutical agents. Its structure is particularly significant in the exploration of compounds with potential biological activity, given that similar furan-pyrazole hybrids are frequently investigated for their various properties . While specific mechanistic studies on this exact molecule may be limited, its core architecture is a starting point for synthesizing and screening more complex derivatives. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRVRQADAMFPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(furan-3-yl)-1H-pyrazol-5-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(furan-3-yl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential

Executive Summary

Heterocyclic compounds form the backbone of modern medicinal chemistry, with pyrazole and furan rings standing out as privileged structures due to their diverse biological activities. The strategic fusion of these two moieties into a single molecular scaffold, such as 3-(furan-3-yl)-1H-pyrazol-5-amine, presents a compelling opportunity for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, predict its physicochemical properties, outline a logical and detailed synthetic strategy, and explore its potential applications based on the established pharmacology of related furan-pyrazole derivatives.

The Furan-Pyrazole Scaffold: A Privileged Pharmacophore

The interest in 3-(furan-3-yl)-1H-pyrazol-5-amine stems from the proven track record of its constituent heterocycles in a wide array of approved drugs and clinical candidates.

The Pyrazole Moiety: A Cornerstone of Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a key component in numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, antidepressant, and antiviral properties.[1] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory), and its utility as a versatile synthetic intermediate, underscores its importance in drug discovery.[1] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

The Furan Ring: A Versatile Bioisostere

The furan ring, another five-membered aromatic heterocycle containing one oxygen atom, is frequently incorporated into drug molecules. It often serves as a bioisosteric replacement for a phenyl ring, offering advantages such as reduced metabolic liability and improved pharmacokinetic profiles. The oxygen atom can participate in hydrogen bonding, and the ring system itself can engage in various non-covalent interactions with protein targets.

Synergistic Potential of Furan-Pyrazole Hybrids

The combination of furan and pyrazole rings into a single molecule creates a hybrid scaffold with unique electronic and steric properties. Research into derivatives containing this combined functionality has revealed significant potential, with studies showing promising antitumor and fungicidal activities.[2] This synergy suggests that the 3-(furan-3-yl)-1H-pyrazol-5-amine core can serve as a valuable starting point for generating libraries of new chemical entities with high therapeutic potential.

Core Compound Profile: 3-(furan-3-yl)-1H-pyrazol-5-amine

A thorough understanding of the fundamental properties of the title compound is essential for its synthesis, handling, and application in research.

Chemical Structure and Nomenclature

The molecule consists of a pyrazole ring, which is substituted at the 3-position with a furan ring (linked via its 3-position) and at the 5-position with an amine group. The systematic IUPAC name is 3-(furan-3-yl)-1H-pyrazol-5-amine.

Caption: Chemical structure of 3-(furan-3-yl)-1H-pyrazol-5-amine.

Physicochemical and Spectroscopic Properties

While specific experimental data for the unsubstituted title compound is sparse, we can infer its properties from closely related analogs. A comparison provides valuable context for its expected behavior.

Property3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine[3]4-Ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine[4]3-(furan-2-yl)-1H-pyrazol-5-amine[5][6]
CAS Number 1152653-28-51187561-49-496799-02-9
Molecular Formula C13H11N3OC9H11N3OC7H7N3O
Molecular Weight 225.25 g/mol 177.20 g/mol 149.15 g/mol
Physical Form Solid (Predicted)Solid (Predicted)Brown Crystalline Powder
Melting Point Not availableNot available126-130 °C
Predicted XlogP Not availableNot available0.6

Spectroscopic Profile:

  • ¹H NMR: One would expect to see characteristic signals for the furan protons, a singlet for the pyrazole C4-H, and a broad singlet for the amine (NH2) protons which is exchangeable with D2O. The NH of the pyrazole ring will also appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the five carbons of the pyrazole ring and the four carbons of the furan ring would be visible in the aromatic region.

  • IR Spectroscopy: Key stretches would include N-H stretching for the amine and pyrazole NH (around 3100-3400 cm⁻¹), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and C-O-C stretching from the furan ring.

  • Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight. Fragmentation patterns would likely involve the loss of small molecules like HCN or CO.

Synthesis and Chemical Reactivity

A robust and efficient synthesis is paramount for accessing 3-(furan-3-yl)-1H-pyrazol-5-amine and its derivatives for further study. The most common and reliable methods for constructing 3,5-disubstituted pyrazoles involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[7]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the pyrazole ring, identifying a furan-containing β-ketonitrile as the key precursor, which can be derived from readily available starting materials from the furan series.

retrosynthesis target 3-(furan-3-yl)-1H-pyrazol-5-amine disconnection1 C-N Disconnection (Pyrazole Formation) target->disconnection1 precursors 3-(Furan-3-yl)-3-oxopropanenitrile + Hydrazine disconnection1->precursors ketonitrile 3-(Furan-3-yl)-3-oxopropanenitrile precursors->ketonitrile Key Precursor disconnection2 C-C Disconnection (Claisen Condensation) ketonitrile->disconnection2 starting_materials Ethyl furan-3-carboxylate + Acetonitrile disconnection2->starting_materials workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Ring Cyclization start_mats Ethyl furan-3-carboxylate + Acetonitrile reagent1 Strong Base (e.g., NaH, LDA) start_mats->reagent1 Claisen Condensation intermediate 3-(Furan-3-yl)-3-oxopropanenitrile reagent1->intermediate reagent2 Hydrazine Hydrate (NH2NH2·H2O) intermediate->reagent2 Cyclocondensation final_product 3-(furan-3-yl)-1H-pyrazol-5-amine reagent2->final_product

Sources

An In-depth Technical Guide to 3-(furan-3-yl)-1H-pyrazol-5-amine and Its Analogs: Synthesis, Sourcing, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(furan-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Recognizing the challenges in sourcing novel compounds, this document addresses the availability of a specific Chemical Abstracts Service (CAS) number and provides actionable intelligence on sourcing close structural analogs, outlining general synthetic pathways, and discussing the potential therapeutic applications of this chemical scaffold.

The Challenge of Novelty: CAS Number and Substance Identification

The process of registering a new chemical substance involves submitting its unique structural information to the Chemical Abstracts Service.[3][4] For researchers who have synthesized a novel compound, obtaining a CAS number is a crucial step for publication, patenting, and regulatory submissions.[2][5]

While the target compound itself is not indexed, several structurally related analogs with the core 3-furanyl-pyrazol-5-amine scaffold are registered and, in some cases, commercially available. These analogs serve as valuable starting points for research and can be used as references for developing synthetic routes.

Table 1: Registered Analogs of 3-(furan-3-yl)-1H-pyrazol-5-amine
Compound NameCAS NumberMolecular FormulaStructure
3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine1522916-35-3C11H15N3O(Structure not available in provided search results)
3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine1152653-28-5C13H11N3O(Structure not available in provided search results)
3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine58589-69-8C13H11N3O(Structure available from suppliers like Sigma-Aldrich)

Supplier Availability of Structural Analogs

The commercial availability of 3-(furan-3-yl)-1H-pyrazol-5-amine is limited due to its likely novel nature. However, building blocks and closely related analogs can be sourced from various chemical suppliers that specialize in heterocyclic compounds for research and development. These suppliers are essential partners in drug discovery, providing the foundational molecules for synthesizing new chemical entities.[6][7][]

Table 2: Supplier Information for Analogs and Building Blocks
SupplierCompound/ServiceNotes
ChemScene3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS 1522916-35-3)Offers the compound with ≥98% purity.[9]
Dana Bioscience3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine (from BLDpharm)Listed as available in 100mg quantities, though may be out of stock.[10]
Sigma-Aldrich3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amineA key supplier of a wide range of chemical building blocks.
Apollo ScientificHeterocyclic PyrazolesA distributor of a wide array of pyrazole-containing building blocks.[6]
Otto Chemie Pvt LtdPyrazole (CAS 288-13-1)A manufacturer and supplier of the parent pyrazole heterocycle.[11]
1Click ChemistryPyrazole & Other Five-Membered AliphaticsProvides a catalog of building blocks for pharmaceutical research.[7]

General Synthetic Strategies

The synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine and its derivatives can be approached through established methods for constructing the pyrazole ring. A common and effective method involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.

Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazol-5-amines
  • Preparation of the β-Ketonitrile: The synthesis begins with the appropriate furan-containing starting material. For a 3-(furan-3-yl) product, a key intermediate would be 3-(furan-3-yl)-3-oxopropanenitrile. This can be prepared via a Claisen condensation between a furan-3-yl ester and acetonitrile.

  • Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate (for an unsubstituted N1 pyrazole) or a substituted hydrazine in a suitable solvent, such as ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 3-(furan-3-yl)-1H-pyrazol-5-amine.

This synthetic approach is versatile and can be adapted for the synthesis of various substituted pyrazoles by using different hydrazine derivatives and β-ketonitriles.[12][13]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Furan-3-yl ester Furan-3-yl ester Claisen Condensation Claisen Condensation Furan-3-yl ester->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Hydrazine hydrate Hydrazine hydrate Cyclization Cyclization Hydrazine hydrate->Cyclization β-Ketonitrile 3-(furan-3-yl)-3-oxopropanenitrile Claisen Condensation->β-Ketonitrile β-Ketonitrile->Cyclization Final Product 3-(furan-3-yl)-1H-pyrazol-5-amine Cyclization->Final Product

Caption: General synthetic workflow for 3-(furan-3-yl)-1H-pyrazol-5-amine.

Applications in Research and Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[][14][15] The incorporation of a furan moiety can further modulate the compound's physicochemical properties and biological activity. Furan-containing pyrazoles have been investigated for a range of therapeutic applications.[16][17][18]

Potential Therapeutic Areas:

  • Anticancer: Many pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[14]

  • Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[]

  • Antimicrobial: Fused pyrazole systems and furan-pyrazole hybrids have demonstrated promising antibacterial and antifungal properties.[15][18]

  • Antiviral: Certain pyrazole derivatives have been explored for their antiviral effects.[14]

  • Neurodegenerative Diseases: Novel furan-2-yl-1H-pyrazoles have shown inhibitory activity against α-synuclein aggregation, which is implicated in Parkinson's disease.[16]

cluster_pathway Potential Kinase Inhibition Pathway ATP ATP Kinase Kinase ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor Furan-Pyrazole Compound Inhibitor->Kinase Inhibition

Caption: Illustrative role of a furan-pyrazole compound as a kinase inhibitor.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed when handling 3-(furan-3-yl)-1H-pyrazol-5-amine and its analogs. While a specific safety data sheet (SDS) for the target compound is not available, general guidelines for handling pyrazole derivatives should be observed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the SDS provided by the supplier for the specific analog or building block being used.

References

  • He, Y., et al. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Synlett, 32(18), 1823-1827.
  • He, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). Manufacturers of Pyrazole, 98%, CAS 288-13-1. Retrieved from [Link]

  • CIRS Group. (n.d.). New Chemical Substance Registration (China REACH). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018).
  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • CIRS Group. (n.d.). China REACH: New Chemical Substance Registration under MEE Order No. 12. Retrieved from [Link]

  • Karanam, N. K., et al. (2020). Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. ACS Chemical Neuroscience, 11(15), 2303–2315.
  • US Legal. (n.d.). New Chemical Substance: Legal Definition Explained. Retrieved from [Link]

  • Kumar, D., et al. (2022). Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study. Central Nervous System Agents in Medicinal Chemistry, 22(1), 39-56.
  • He, Y., et al. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines.
  • REACHLaw. (2026, January 15).
  • El-Sayed, M. A. A., et al. (2018).
  • CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

  • Lassagne, F., et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • Janežič, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4799.
  • Li, H., et al. (2019). Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan.
  • Republic of Korea. (2024, January 9).
  • Sharma, S., & Kaur, G. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 263-300.
  • Abdel-Wahab, B. F., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Scientific Reports, 14(1), 1-18.
  • Dana Bioscience. (n.d.). 3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine 100mg. Retrieved from [Link]

Sources

Structural & Metabolic Divergence: 3-(Furan-2-yl) vs. 3-(Furan-3-yl) Pyrazole Amines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the pyrazole amine scaffold is a privileged structure. However, the choice of substituent at the 3-position—specifically between furan-2-yl and furan-3-yl —represents a critical decision point that transcends simple potency optimization.

While the 3-(furan-2-yl) moiety often yields higher initial potency due to favorable electronic vectors and commercially available starting materials, it carries a significant "structural alert" liability: metabolic bioactivation to reactive enedials. Conversely, the 3-(furan-3-yl) isomer acts as a strategic bioisostere, offering improved metabolic stability and a distinct hydrogen-bond acceptor vector, often salvaging a lead series from hepatotoxicity attrition.

This guide analyzes the physicochemical, metabolic, and synthetic distinctions between these two isomers to support evidence-based scaffold selection.

Structural & Electronic Landscape

The primary difference between these isomers lies in the orientation of the oxygen atom relative to the pyrazole core, which dictates both the electrostatic potential surface and the vector of the hydrogen-bond acceptor (HBA).

Vector Analysis & Sterics
  • 3-(Furan-2-yl): The oxygen atom is adjacent (

    
    ) to the bond connecting to the pyrazole. This creates a more compact electron-rich region near the biaryl bond. The oxygen lone pairs are often positioned to interact with donors in the "back pocket" of kinase ATP sites.
    
  • 3-(Furan-3-yl): The oxygen is positioned

    
     to the connection. This shifts the HBA vector by approximately 30-40 degrees and extends the lipophilic bulk of the C2/C5 carbons, potentially altering selectivity profiles against homologous targets.
    

structural_vectors cluster_0 3-(Furan-2-yl) Isomer cluster_1 3-(Furan-3-yl) Isomer F2 Furan-2-yl (O at pos 1, Link at pos 2) Vec2 H-Bond Vector: Proximal to Pyrazole NH F2->Vec2 Comparison Key Impact: Furan-3-yl avoids steric clash in specific hydrophobic pockets F3 Furan-3-yl (O at pos 1, Link at pos 3) Vec3 H-Bond Vector: Distal/Shifted ~30° F3->Vec3 Vec3->Comparison

Figure 1: Structural divergence and H-bond vector shifts between furan isomers.

The Metabolic Liability: Bioactivation Mechanisms

The most critical distinction for drug development is the susceptibility of the furan ring to oxidative opening by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

The Furan-2-yl "Red Flag"

The furan-2-yl moiety is electron-rich and prone to oxidation. The mechanism involves:

  • Epoxidation: CYP450 oxidizes the C4-C5 double bond.

  • Ring Scission: The epoxide collapses to form cis-2-butene-1,4-dial (or acetylacrolein derivatives).

  • Toxic Adducts: This reactive enedial is a potent Michael acceptor that covalently alkylates protein nucleophiles (cysteines, lysines) and DNA, leading to hepatotoxicity and potential carcinogenicity.

The Furan-3-yl Stability

The 3-substituted furan is significantly less prone to this specific bioactivation pathway. The substitution pattern sterically and electronically hinders the formation of the specific cis-enedial intermediate required for high toxicity, making it a safer bioisostere for long-term dosing.

metabolic_pathway cluster_tox Furan-2-yl Bioactivation (TOXICITY RISK) cluster_safe Furan-3-yl Metabolism (STABILITY) Start2 3-(Furan-2-yl) Scaffold CYP CYP450 Oxidation (CYP2E1) Start2->CYP Inter Unstable Epoxide Intermediate CYP->Inter Toxic cis-2-butene-1,4-dial (Reactive Enedial) Inter->Toxic Ring Opening Adduct Covalent Protein/DNA Adducts (Hepatotoxicity) Toxic->Adduct Michael Addition Start3 3-(Furan-3-yl) Scaffold Met3 Ring Hydroxylation / Conjugation Start3->Met3 Slower Kinetics Clear Renal Elimination Met3->Clear

Figure 2: Comparative metabolic pathways highlighting the bioactivation risk of the 2-yl isomer.

Synthetic Methodologies

While 3-(furan-2-yl) precursors are ubiquitous and cheap, synthesizing the 3-(furan-3-yl) pyrazole amine requires specific attention to the starting material quality, as 3-furoyl derivatives are less stable and more expensive.

General Strategy: The -Ketonitrile Route

The most robust method for both isomers involves the condensation of a


-ketonitrile with hydrazine hydrate.

Reaction:



Detailed Protocol: 3-(Furan-3-yl)-1H-pyrazol-5-amine

Reagents:

  • 3-Furoylacetonitrile (CAS: 13102-77-7)

  • Hydrazine monohydrate (64-65% in water)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-furoylacetonitrile (10 mmol, 1.35 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (15 mmol, 0.73 mL) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.

    • Pour the residue into ice-cold water (50 mL).

  • Isolation: The product usually precipitates as a solid. Filter the solid, wash with cold water (

    
     mL) and hexanes (
    
    
    
    mL) to remove unreacted hydrazine.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM) if high purity (>98%) is required for biological assays.

synthesis_workflow Input Start: 3-Furoylacetonitrile + Hydrazine Process Reflux in EtOH (4-6 Hours) Input->Process Check TLC Check (Nitrile consumption) Process->Check Check->Process Incomplete Workup Concentrate & Precipitate in Ice Water Check->Workup Complete Final Product: 3-(Furan-3-yl)-1H-pyrazol-5-amine Workup->Final

Figure 3: Synthetic workflow for the generation of the pyrazole amine scaffold.

Comparative Data Summary

Feature3-(Furan-2-yl) Pyrazole Amine3-(Furan-3-yl) Pyrazole Amine
Electronic Character Electron-rich

-position; higher H-bond acceptor density near linkage.
Less electron-rich; H-bond acceptor vector shifted ~30°.
Metabolic Stability Low. High risk of ring opening by CYP2E1.Moderate/High. Significantly more stable against oxidative ring scission.
Toxicology Structural Alert. Generates cis-2-butene-1,4-dial (hepatotoxin).Generally considered a Safe Bioisostere .
Synthetic Cost Low (Starting materials cheap/abundant).Moderate (3-furoyl precursors are specialized).
Primary Utility HTS Screening Libraries (due to cost), initial hits.Lead Optimization, Clinical Candidates.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology.

  • BenchChem Technical Support. (2025). Reactivity of Furan Isomers: 3-(furan-2-yl) vs 3-(furan-3-yl) oxopropanenitrile.[2]

  • Pillai, S., et al. (2022). Furan-based bioisosteres in drug discovery: A balance of potency and toxicity. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 3-(Furan-2-yl)-1H-pyrazol-5-amine.

  • Mebane, R. C., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3] Beilstein Journal of Organic Chemistry.

Sources

Molecular Weight and Lipophilicity Profiling of Furan-3-yl Pyrazole Amines: A Technical Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In my experience optimizing heterocyclic scaffolds for drug discovery, the transition from a preliminary hit fragment to a viable clinical candidate hinges on the precise calibration of molecular weight (MW) and lipophilicity (LogP). The furan-3-yl pyrazole amine class represents a privileged pharmacophore, exhibiting potent activities ranging from Hsp90 inhibition to kinase modulation 1. This whitepaper dissects the causality behind structural choices within this class, provides self-validating experimental protocols for synthesis and physicochemical profiling, and maps the critical relationship between structural modifications and pharmacokinetic viability.

The Structural Logic of Furan-3-yl Pyrazole Amines

Causality of the Furan-3-yl Vector

The selection of the furan-3-yl isomer over the more common furan-2-yl is a deliberate mechanistic choice. Furan-2-yl derivatives often suffer from rapid oxidative metabolism by cytochrome P450 enzymes at the highly reactive C5 position. By shifting the attachment point, the furan-3-yl vector projects its oxygen atom in an orientation that minimizes steric hindrance while actively participating in critical dipole-dipole interactions within target binding pockets—an effect well-documented in the optimization of topoisomerase and kinase inhibitors [[2]]().

Causality of the Pyrazole Amine Core

The 1H-pyrazole amine provides a rigid, planar, nitrogen-rich heterocycle. The exocyclic amine acts as a potent hydrogen bond donor. When positioned correctly, it anchors the molecule to the hinge region of kinases (e.g., CDK2) or the ATP-binding domain of chaperones like Hsp90, establishing the foundational affinity of the molecule [[1]]().

Physicochemical Profiling: Molecular Weight and Lipophilicity

The base scaffold, 3-(furan-3-yl)-1H-pyrazol-5-amine, possesses a low molecular weight (149.15 g/mol ) and low lipophilicity, making it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD) [[3]](). However, to achieve cellular permeability and target specificity, the core must be derivatized.

The addition of substituents—particularly fluorinated phenyl rings or complex acetamides—predictably increases both MW and LogP. Fluorination is a highly effective strategy: fluorine's electronegativity augments membrane permeability and boosts the LogP (e.g., LogP = 3.2 for complex fluorinated derivatives) without drastically inflating the molecular weight, thereby maintaining compliance with Lipinski's Rule of Five 4. Conversely, the addition of multiple fluorine atoms can sometimes increase cytotoxicity, a factor that must be carefully monitored during lead optimization 5.

Table 1: Comparative Physicochemical Data of Furan-3-yl Pyrazole Amine Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported/Est. LogPStructural Role / Application
3-(Furan-3-yl)-1H-pyrazol-5-amine C₇H₇N₃O149.15~0.8Core Fragment 3
2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine C₉H₁₁N₃O177.20~1.1Linker-extended Scaffold [[6]]()
2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide C₁₇H₁₅F₂N₃O₂~331.303.2Optimized Lead 4
N-(5-Amino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazol-3-yl)-4-(furan-3-yl)benzamide C₂₀H₁₆N₆O₃388.39~2.8CDK2 Inhibitor Derivative 7

Experimental Workflows & Protocols

Protocol 1: Synthesis of the Furan-3-yl Pyrazole Amine Core

Objective: Synthesize the foundational 3-(furan-3-yl)-1H-pyrazol-5-amine scaffold.

  • Reagent Preparation: Dissolve 3-(furan-3-yl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol. Causality: Ethanol acts as a protic solvent, facilitating the nucleophilic attack and subsequent dehydration steps necessary for pyrazole ring formation.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise at 0°C. Causality: The exothermic nature of hydrazine condensation requires controlled cooling to prevent side reactions and degradation of the electron-rich furan ring.

  • Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours. Causality: Elevated thermal energy drives the thermodynamically favored aromatic cyclization of the pyrazole core.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete consumption of the UV-active starting material and the emergence of a new, highly polar, ninhydrin-positive spot (indicating the primary amine) confirms successful cyclization.

  • Purification: Concentrate in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Empirical LogP Determination via RP-HPLC

Objective: Determine the lipophilicity (LogP) of fluorinated furan-3-yl pyrazole amines to assess membrane permeability.

  • System Setup: Utilize a C18 Reverse-Phase (RP) HPLC column. Causality: The alkyl chains of the C18 stationary phase simulate the hydrophobic core of lipid bilayers, making retention time a reliable empirical proxy for lipophilicity.

  • Mobile Phase Preparation: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the amine functionalities remain protonated in a consistent state, preventing peak tailing and ensuring reproducible retention times.

  • Calibration: Inject a set of reference standards with known LogP values (e.g., toluene, aniline, phenol) to generate a calibration curve (Log k' vs. LogP).

  • Sample Analysis: Inject the synthesized furan-3-yl pyrazole amine derivative and record the retention time (

    
    ).
    
  • Self-Validation System: Calculate the capacity factor (

    
    ) using the column's dead time (
    
    
    
    ), where
    
    
    . Interpolate the LogP from the standard calibration curve. To validate the empirical data, cross-reference the RP-HPLC derived LogP with computational LogP (cLogP) predictions; a variance of
    
    
    LogP < 0.3 confirms the reliability of the chromatographic method.

Visualizations

Workflow A Furan-3-yl Precursors B Hydrazine Condensation A->B Reflux in EtOH C Pyrazole Amine Core Scaffold B->C Cyclization D Derivatization (Fluorination) C->D Scaffold Hopping E LC-MS Profiling (MW Validation) D->E Structural ID F RP-HPLC (LogP Determination) D->F Lipophilicity

Synthetic and analytical workflow for furan-3-yl pyrazole amine derivatives.

SAR_Logic Core Furan-3-yl Pyrazole Amine (Low MW, Low LogP) F3 Furan-3-yl Vector (Minimizes Steric Clash) Core->F3 PA Pyrazole Amine (H-Bond Donor/Acceptor) Core->PA Mod Fluorinated Substituents (Increases LogP) Core->Mod Structural Optimization Target Target Engagement (Kinase/Hsp90 Binding) F3->Target PA->Target Perm Membrane Permeability (Enhanced Absorption) Mod->Perm Perm->Target Synergistic Effect

Structure-activity relationship (SAR) logic tree for optimizing lipophilicity and target binding.

Conclusion

The furan-3-yl pyrazole amine scaffold offers a highly tunable platform for drug discovery. By understanding the causality behind the furan-3-yl vector's steric advantages and the pyrazole amine's hydrogen-bonding capacity, researchers can rationally design derivatives. Employing self-validating protocols for synthesis and RP-HPLC LogP determination ensures that subsequent modifications—such as fluorination—successfully enhance membrane permeability without violating the molecular weight constraints necessary for oral bioavailability.

References

  • Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC (NIH).
  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC (NIH).
  • 3-(Furan-3-yl)-1H-pyrazol-5-amine|CAS 1028843-02-8 - Benchchem (Benchchem).
  • 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide - Smolecule (Smolecule).
  • RESEARCH ARTICLE - RSC Medicinal Chemistry (RSC).
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI (MDPI).
  • 2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine - Aaronchem (Aaronchem).

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An In-depth Technical Guide to the Safe Handling of 3-(furan-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety considerations for 3-(furan-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in contemporary chemical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data from structurally related analogs, established principles of chemical safety, and regulatory guidelines to provide a robust framework for its safe handling, storage, and disposal. The core principle of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on the known toxicological profiles of similar chemical entities.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the novelty of 3-(furan-3-yl)-1H-pyrazol-5-amine, a comprehensive toxicological profile is not yet established. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally similar compounds, particularly other substituted pyrazole amines.

A close analog, 5-(furan-2-yl)-1H-pyrazol-3-amine, provides significant insight into the potential hazards. According to aggregated GHS data provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3][5][6]

This hazard profile is consistent across a range of other pyrazole derivatives, reinforcing the likelihood that 3-(furan-3-yl)-1H-pyrazol-5-amine will exhibit similar toxicological properties. Heterocyclic amines as a class can also present various biological activities, and some are known carcinogens, although no specific data is available for this compound[7].

Table 1: Inferred GHS Classification for 3-(furan-3-yl)-1H-pyrazol-5-amine

Hazard ClassHazard CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Skin IrritationCategory 2H315: Causes skin irritation

Eye IrritationCategory 2AH319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

It is imperative to conduct a thorough risk assessment for any planned experimental work, considering the quantities to be used, the nature of the procedures (e.g., heating, aerosol generation), and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling 3-(furan-3-yl)-1H-pyrazol-5-amine, a stringent hierarchy of controls must be implemented.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling 3-(furan-3-yl)-1H-pyrazol-5-amine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, ventilated enclosure) Administrative Administrative Controls (SOPs, training, restricted access) PPE Personal Protective Equipment (Gloves, lab coat, eye protection)

Caption: Hierarchy of controls for mitigating chemical hazards.

2.1. Engineering Controls

The primary engineering control for handling this compound, particularly in solid form or when preparing solutions, is a certified chemical fume hood.[3][8][9] This will ensure that any dust or vapors are effectively contained and exhausted away from the user. For any procedures with a higher risk of aerosol generation, such as sonication or vortexing, additional containment within the fume hood, such as a glove bag or a locally exhausted enclosure, should be considered.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling 3-(furan-3-yl)-1H-pyrazol-5-amine.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[3][10] A face shield should also be worn, especially when there is a risk of splashes or when handling larger quantities.[3]

  • Skin Protection: A flame-resistant laboratory coat must be worn at all times. Disposable nitrile gloves are required; given the lack of specific permeation data, it is prudent to double-glove and to change gloves frequently, especially if contamination is suspected.[3][4]

  • Respiratory Protection: For most operations within a fume hood, respiratory protection beyond what is provided by the engineering controls will not be necessary. However, in the event of a spill or a failure of the primary engineering controls, a full-face respirator with appropriate cartridges for organic vapors and particulates should be available.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing exposure and ensuring the stability of the compound.

3.1. Handling

  • Work Area: All manipulations of 3-(furan-3-yl)-1H-pyrazol-5-amine should be conducted in a designated area within a chemical fume hood.[8][9] This area should be kept clean and uncluttered.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the weighing within the fume hood to prevent the dispersion of dust.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled to prevent aerosolization.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4][8] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[3][8]

3.2. Storage

Store 3-(furan-3-yl)-1H-pyrazol-5-amine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Some related compounds are noted to be light-sensitive, so storage in a dark place or in an amber vial is recommended.[3]

Spill Management and Waste Disposal

Proactive planning for spills and a clear understanding of waste disposal procedures are essential components of a safe laboratory environment.

Spill Response Workflow cluster_1 Spill Response Protocol Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Minor LargeSpill Large Spill (Requires emergency response team) Assess->LargeSpill Major Contain Contain the spill with absorbent material SmallSpill->Contain Neutralize Neutralize if appropriate (use with caution) Contain->Neutralize Cleanup Clean the area with appropriate decontaminating agents Neutralize->Cleanup Dispose Dispose of all contaminated materials as hazardous waste Cleanup->Dispose Report Report the incident to the safety officer Dispose->Report

Caption: A generalized workflow for responding to a chemical spill.

4.1. Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Contain: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.[4][8] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand), and then collect the material into a sealed container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.[2]

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

4.2. Waste Disposal

All waste containing 3-(furan-3-yl)-1H-pyrazol-5-amine, whether solid or in solution, must be treated as hazardous waste.[2] It should be collected in a clearly labeled, sealed container and disposed of through an approved chemical waste management program, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: If inhaled, move the person to fresh air.[3][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: If the compound gets into the eyes, immediately flush them with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[2][3]

  • Ingestion: If swallowed, rinse the mouth with water.[2][3] Do not induce vomiting.[2] Seek immediate medical attention and show the safety data information to the medical professional.[3]

References

  • U.S. Environmental Protection Agency. 5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • U.S. Environmental Protection Agency. 5-(Furan-2-yl)-1H-pyrazol-3-amine Properties. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • CHEMSAFE. GHS Classification List. [Link]

  • Ingenta Connect. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Wikipedia. Heterocyclic amine. [Link]

  • ERA Environmental Management Solutions. GHS Hazard Classification: Everything You Need to Know. [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubChemLite. 3-(furan-2-yl)-1h-pyrazol-5-amine. [Link]

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Furan-Pyrazole Scaffolds: A Comprehensive Technical Guide for Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fusion of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The furan-pyrazole scaffold, a hybrid structure integrating the five-membered aromatic furan and pyrazole rings, has emerged as a particularly fruitful area of investigation. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of furan-pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The rationale behind the fusion of these two heterocycles lies in their complementary chemical and biological properties. The furan ring, an oxygen-containing aromatic heterocycle, is a common motif in numerous natural products and approved drugs, often serving as a bioisostere for phenyl rings and contributing to favorable pharmacokinetic profiles.[1] Pyrazole, a 1,2-diazole, is another privileged structure known for its metabolic stability and its presence in a wide array of clinically successful drugs, including anti-inflammatory agents and kinase inhibitors.[2] The combination of these two rings creates a unique chemical space, offering a versatile platform for the development of novel therapeutic agents with diverse pharmacological activities.

Core Scaffold and Key Derivatives

The fundamental furan-pyrazole scaffold can be represented as a furan ring directly linked to a pyrazole ring. The points of attachment and the substitution patterns on both rings can be varied extensively, leading to a vast library of derivatives with distinct physicochemical and biological properties.

Caption: Generalized Furan-Pyrazole Core Scaffold.

Synthetic Strategies: Building the Furan-Pyrazole Core

The construction of the furan-pyrazole scaffold can be achieved through various synthetic methodologies, ranging from classical multi-step sequences to more efficient one-pot, multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One-Pot, Multi-Component Synthesis of Pyrazolo Furan-2(5H)-one Derivatives

A particularly elegant and efficient approach is the one-pot, multi-component condensation reaction to yield highly functionalized pyrazolo furan-2(5H)-one derivatives.[3] This method offers several advantages, including high atom economy, reduced reaction times, and the ability to generate a diverse library of compounds from readily available starting materials.

The reaction typically involves the condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines in a suitable solvent, such as acetic acid, under reflux.[3] The proposed mechanism involves two potential pathways:

  • Route A: The initial reaction between pyruvic acid and the pyrazole-4-carbaldehyde forms an arylidene pyruvic acid intermediate. Subsequent reaction with an aromatic amine leads to the formation of an imine, which then undergoes cyclization to yield the final furan-2(5H)-one product.[3]

  • Route B: Alternatively, the aromatic amine can first react with the β-carbonyl group of pyruvic acid to form an imine intermediate. This intermediate then undergoes cyclization with the pyrazole-4-carbaldehyde to produce the furanone derivative.[3]

One_Pot_Synthesis_Workflow start Starting Materials: - Pyrazole-4-carbaldehyde - Pyruvic Acid - Aromatic Amine reaction One-Pot Condensation (e.g., Acetic Acid, Reflux) start->reaction intermediate_A Route A: Arylidene Pyruvic Acid Intermediate reaction->intermediate_A intermediate_B Route B: Imine Intermediate reaction->intermediate_B cyclization_A Cyclization intermediate_A->cyclization_A cyclization_B Cyclization intermediate_B->cyclization_B product Pyrazolo Furan-2(5H)-one Derivative cyclization_A->product cyclization_B->product

Caption: One-Pot Synthesis of Pyrazolo Furan-2(5H)-ones.

Synthesis from Furan Derivatives

Another versatile approach involves the modification of pre-existing furan rings to construct the pyrazole moiety. For instance, furfuryl ketones can serve as triketone equivalents in a reaction with hydrazine to form pyrazol-5-ylvinyl ketones.[4] This method is advantageous due to its mild reaction conditions and atom efficiency.

Diverse Biological Activities and Therapeutic Targets

Furan-pyrazole scaffolds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Biological ActivityTherapeutic Target/Mechanism of ActionKey FindingsReferences
Antitumor Tubulin polymerization inhibition; BRAF kinase inhibitionIdentification of pyrazole derivatives that inhibit tubulin polymerization and induce tumor cell growth inhibition. Development of tricyclic pyrazole BRAF inhibitors with nanomolar activity against melanoma cell lines.[5][6][7]
Antiviral SARS-CoV-2 Main Protease (Mpro) and Nsp9 RNA binding protein inhibitionPyrazolo furan-2(5H)-one derivatives show potent and selective inhibitory effects on SARS-CoV-2.[3]
Antifungal Cell wall synthesis and nutritional transportation blockagePyrazole derivatives containing a 5-phenyl-2-furan moiety exhibit significant fungicidal activity, particularly against P. infestans.[8]
Antimalarial Plasmodium falciparum lactate dehydrogenase (PfLDH) inhibitionFuranone-based pyrazole hybrids act as inhibitors of PfLDH, a crucial enzyme for the parasite's energy metabolism.[9]
Neuroprotective Inhibition of α-synuclein aggregationNovel furan-2-yl-1H-pyrazoles disrupt the aggregation of α-synuclein, a key pathological process in Parkinson's disease.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-pyrazole derivatives is highly dependent on the nature and position of substituents on both heterocyclic rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Substitution on the Furan Ring: In a series of fungicidal pyrazole derivatives, the presence of a 5-phenylfuran-2-carbonyl moiety was found to be critical for activity.[8]

  • Substitution on the Pyrazole Ring: For BRAF inhibitors, a tricyclic pyrazole system was shown to be a key "ring B" component for potent inhibition.[5]

  • Nature of the Linker: The nature of the chemical linkage between the furan and pyrazole rings, as well as the overall three-dimensional conformation of the molecule, plays a significant role in target binding and biological activity.

Case Study: Furan-Pyrazole Derivatives as BRAF Inhibitors

Mutations in the BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling pathway, are prevalent in many cancers, particularly melanoma.[5][6] This has made BRAF a prime target for cancer therapy. Several studies have focused on the development of furan-pyrazole-based BRAF inhibitors.

The design of these inhibitors often involves a triaryl scaffold where the central ring can be an imidazole or a furan.[5] A key interaction for potent BRAF inhibition is a hydrogen bond donation from a group on what is designated as 'ring B' of the inhibitor to the enzyme's active site.[5] In the case of furan-pyrazole inhibitors, the pyrazole moiety often serves as this crucial 'ring B'.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., Elk1, c-Fos, c-Myc) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Furan-Pyrazole BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF/MEK/ERK Signaling Pathway.

While some furan-based analogues have shown weaker activity against BRAF compared to their imidazole counterparts, they have demonstrated surprisingly good cellular activity, suggesting alternative or complementary mechanisms of action.[5]

Experimental Protocol: One-Pot Synthesis of a Pyrazolo Furan-2(5H)-one Derivative

This protocol is adapted from a reported facile, one-pot synthesis of 3,5-disubstituted furan-2(5H)-one derivatives.[3]

Objective: To synthesize a representative pyrazolo furan-2(5H)-one derivative via a three-component condensation reaction.

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Pyruvic acid

  • Aromatic amine (e.g., aniline)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), pyruvic acid (1.1 eq), and the selected aromatic amine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure pyrazolo furan-2(5H)-one derivative.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the condensation and cyclization steps of the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Aqueous Workup: Pouring the reaction mixture into ice-cold water precipitates the organic product, which is typically insoluble in water, allowing for easy separation from the water-soluble acetic acid and any unreacted starting materials.

Conclusion and Future Perspectives

The furan-pyrazole scaffold represents a highly versatile and promising platform in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug discovery and development efforts. Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of furan-pyrazole derivatives with diverse substitution patterns.

  • Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • Optimization of Pharmacokinetic Properties: Lead optimization studies to improve the drug-like properties of promising furan-pyrazole candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploration of New Therapeutic Areas: The evaluation of furan-pyrazole derivatives against a broader range of diseases to uncover new therapeutic applications.

By leveraging the principles of rational drug design and a deep understanding of the structure-activity relationships of this privileged scaffold, the scientific community is well-positioned to unlock the full therapeutic potential of furan-pyrazole-based compounds.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract: This document provides a detailed protocol and in-depth scientific guide for the synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through the robust and efficient cyclocondensation reaction of 3-furoylacetonitrile with hydrazine hydrate. This application note covers the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations for handling hazardous reagents, methods for product purification and characterization, and troubleshooting advice. The content is designed for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-understood methodology for accessing this important class of compounds.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These heterocycles are known to exhibit a wide range of pharmacological activities, including roles as kinase inhibitors, antagonists for various receptors, and antibacterial agents.[1][2] The incorporation of a furan moiety, another key pharmacophore known for its diverse biological properties, into the pyrazole structure can lead to novel compounds with unique therapeutic potential.

This guide focuses on a foundational and highly versatile method for synthesizing 5-aminopyrazoles: the condensation of β-ketonitriles with hydrazines.[1][2][3][4] Specifically, we detail the synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine from the readily accessible precursor, 3-furoylacetonitrile. This reaction provides a direct and high-yielding route to a key building block for further chemical exploration and library synthesis.

Chemical Principles and Reaction Mechanism

The synthesis proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile (3-furoylacetonitrile).[1][2][3]

The key mechanistic steps are:

  • Hydrazone Formation: The terminal nitrogen of hydrazine hydrate attacks the ketone carbonyl group of 3-furoylacetonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This step is typically reversible and is driven forward by the removal of water.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which is now positioned favorably, acts as a nucleophile and attacks the carbon atom of the nitrile group. This intramolecular cyclization, a type of Thorpe-Ziegler reaction, forms the five-membered pyrazole ring.[5][6]

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic 5-aminopyrazole structure, yielding the final product.

This sequence is highly efficient and is a cornerstone of pyrazole synthesis due to its reliability and broad substrate scope.[7]

Reaction_Mechanism Reactants 3-Furoylacetonitrile + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack & Dehydration Product 3-(furan-3-yl)-1H-pyrazol-5-amine Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure that may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Equipment
Reagent / MaterialMolecular FormulaM.W. ( g/mol )Quantity (Example Scale)Role
3-FuroylacetonitrileC₇H₅NO₂135.121.35 g (10 mmol, 1.0 eq)Starting Material
Hydrazine Hydrate (~64%)H₆N₂O50.06~0.6 mL (12 mmol, 1.2 eq)Reagent
Ethanol (Absolute)C₂H₅OH46.0725 mLSolvent
Round-bottom flask (50 mL)--1Reaction Vessel
Reflux Condenser--1Equipment
Magnetic Stirrer & Stir Bar--1Equipment
Buchner Funnel & Flask--1Filtration
Standard Glassware---General Use
CRITICAL SAFETY PRECAUTIONS

Hydrazine and its derivatives are extremely hazardous. All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.

  • Toxicity & Carcinogenicity: Hydrazine is highly toxic if inhaled, swallowed, or in contact with skin. It is corrosive and can cause severe burns.[8][9] It is also a suspected human carcinogen.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended).[9][11]

  • Engineering Controls: Work exclusively within a chemical fume hood to prevent inhalation of vapors.[9] Ensure a safety shower and eyewash station are readily accessible.[11]

  • Spill & Waste: Have a spill kit ready. Neutralize small spills with a weak acid (e.g., citric acid solution) before absorbing with an inert material. Dispose of all hydrazine-containing waste according to institutional and local regulations. Do not pour down the drain.[8][10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-furoylacetonitrile (1.35 g, 10 mmol) to the flask, followed by 25 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (~0.6 mL, 12 mmol) to the solution dropwise using a syringe or pipette. Causality Note: Adding the hydrazine slowly helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: Heating to reflux increases the reaction rate, ensuring the cyclization goes to completion in a reasonable timeframe. For some reactive substrates, stirring at room temperature may be sufficient, but reflux is generally more robust.[3]

  • Product Isolation (Work-up): After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes. The product will often precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the collected solid under vacuum to yield the crude 3-(furan-3-yl)-1H-pyrazol-5-amine.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or an ethanol/water mixture are good starting points.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

Workflow Setup 1. Setup Flask with Condenser Dissolve 2. Dissolve 3-Furoylacetonitrile in Ethanol Setup->Dissolve Add 3. Add Hydrazine Hydrate (Dropwise) Dissolve->Add React 4. Reflux (2-4 hours, Monitor by TLC) Add->React Cool 5. Cool to RT, then Ice Bath (Precipitation) React->Cool Filter 6. Filter & Wash (Collect Crude Product) Cool->Filter Purify 7. Purify (Recrystallization) Filter->Purify Final 8. Dry & Characterize (Pure Product) Purify->Final

Caption: General experimental workflow diagram.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized 3-(furan-3-yl)-1H-pyrazol-5-amine, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum should show distinct signals for the furan and pyrazole ring protons, as well as the amine (-NH₂) protons. The ¹³C NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine group (typically two bands in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching within the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass of the molecular ion [M+H]⁺.

Expected Analytical Data
AnalysisExpected Result
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.5 (s, 1H, pyrazole-NH), δ ~8.0 (s, 1H, furan-H), δ ~7.7 (t, 1H, furan-H), δ ~6.6 (s, 1H, furan-H), δ ~5.8 (s, 1H, pyrazole-H), δ ~5.2 (s, 2H, -NH₂) ppm. Note: Chemical shifts are estimates based on similar structures and may vary.
¹³C NMR (DMSO-d₆, 101 MHz)Expected signals for 7 unique carbons corresponding to the furan and pyrazole rings.
IR (KBr) ν ~3400, 3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (C=C stretch).[12]
HRMS (ESI) Calculated for C₇H₈N₃O⁺ [M+H]⁺: 150.0662; Found: 150.066x

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reflux time; ensure adequate amount of hydrazine (1.1-1.2 eq); check purity of starting material.
Product loss during work-up.Ensure complete precipitation by cooling thoroughly; minimize the amount of cold solvent used for washing.
Hydrolysis of β-ketonitrile.Ensure anhydrous solvent is used; run the reaction under neutral conditions.[3]
Impure Product Side reactions or unreacted starting material.Optimize reaction time using TLC monitoring; improve purification by selecting a better recrystallization solvent or using column chromatography.
Oily Product Impurities preventing crystallization.Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification; purify by column chromatography.

Conclusion

The synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine from 3-furoylacetonitrile via cyclocondensation with hydrazine hydrate is a reliable and efficient method for accessing this valuable heterocyclic building block. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can confidently produce this compound for applications in pharmaceutical and materials science research. The provided characterization data serves as a benchmark for ensuring the structural integrity and purity of the final product.

References

  • Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Available at: [Link]

  • ResearchGate. (2026). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • ResearchGate. (1984). Thorpe–Ziegler reaction | Request PDF. Available at: [Link]

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Available at: [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

Sources

Application Note: Accelerated Synthesis of Furan-Substituted Aminopyrazoles via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of furan-substituted aminopyrazoles using microwave-assisted organic synthesis (MAOS). Pyrazole and furan moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation offers a green, efficient alternative, dramatically reducing reaction times from hours to minutes, improving yields, and often leading to cleaner reaction profiles.[6][7][8][9] This document details a robust protocol for the cyclocondensation reaction to form a representative 5-(furan-2-yl)-1H-pyrazol-3-amine, discusses the underlying mechanism, and provides insights for optimization and troubleshooting.

Introduction: The Strategic Advantage of Microwave Synthesis

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals, present in numerous FDA-approved drugs.[1] When functionalized with other heterocyclic rings like furan, the resulting molecules can exhibit enhanced or novel biological activities, making them attractive targets for drug discovery programs.[3][10][11] The synthesis of these scaffolds, however, can be a bottleneck in the development pipeline.

Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to uneven heating and the formation of byproducts.[9] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by utilizing the ability of polar molecules (like the solvents and reactants in this protocol) to transform electromagnetic energy into heat.[6] This direct, volumetric heating leads to a rapid and uniform increase in temperature throughout the reaction mixture, resulting in several key advantages:

  • Reaction Acceleration: Reaction times are often reduced from many hours to mere minutes.[6]

  • Improved Yields: Rapid heating can minimize the decomposition of reactants and products, leading to higher isolated yields.[8]

  • Enhanced Purity: The reduction in side reactions simplifies purification, saving time and resources.[8][9]

  • Green Chemistry: Lower energy consumption and the potential for using less solvent align with the principles of sustainable chemistry.[7][12]

This guide provides researchers with the necessary protocols and scientific rationale to confidently implement MAOS for the synthesis of furan-substituted aminopyrazoles in their own laboratories.

General Experimental Workflow

The overall process for the microwave-assisted synthesis is streamlined for efficiency. The workflow encompasses reagent preparation, the microwave-assisted reaction, product isolation, and subsequent characterization to confirm the structure and purity of the final compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reagents Weigh Starting Materials mw_vial Combine Reagents in Microwave Vial reagents->mw_vial solvent Prepare Solvent & Catalyst solvent->mw_vial mw_irrad Microwave Irradiation mw_vial->mw_irrad workup Reaction Work-up (Cooling, Precipitation) mw_irrad->workup filtration Filtration & Washing workup->filtration purify Recrystallization or Chromatography filtration->purify analysis NMR, MS, IR Analysis purify->analysis

Figure 1: General workflow for microwave-assisted synthesis.

Detailed Protocol: Synthesis of 5-(furan-2-yl)-1H-pyrazol-3-amine

This protocol describes the synthesis of a representative furan-substituted aminopyrazole via the cyclocondensation of 3-(furan-2-yl)-3-oxopropanenitrile with hydrazine hydrate.

Materials and Equipment
  • Reagents:

    • 3-(furan-2-yl)-3-oxopropanenitrile (≥97% purity)

    • Hydrazine monohydrate (≥98% purity)

    • Ethanol (Absolute, ≥99.8%)

    • Glacial Acetic Acid (ACS grade)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator) with 10 mL pressure-rated microwave vials

    • Magnetic stir bars

    • Analytical balance

    • Standard laboratory glassware

    • Büchner funnel and filter flask

    • Rotary evaporator

    • TLC plates (silica gel 60 F254)

    • NMR spectrometer, Mass spectrometer (MS), IR spectrophotometer

Step-by-Step Procedure
  • Reagent Preparation:

    • To a 10 mL pressure-rated microwave vial equipped with a small magnetic stir bar, add 3-(furan-2-yl)-3-oxopropanenitrile (1.0 mmol, 135.1 mg).

    • Add absolute ethanol (4.0 mL).

    • Add hydrazine monohydrate (1.2 mmol, 60.1 mg, ~58 µL).

    • Add one drop of glacial acetic acid as a catalyst.

    Scientist's Note: Ethanol is an excellent solvent for MAOS due to its high polarity (allowing efficient absorption of microwave energy) and a boiling point that allows for reactions to be run at elevated temperatures under pressure. The catalytic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation step. An excess of hydrazine ensures the complete consumption of the starting β-ketonitrile.

  • Microwave Reaction:

    • Seal the vial with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (use dynamic temperature control)

      • Time: 10 minutes

      • Power: Dynamic (maximum 200 W)

      • Stirring: High

    Scientist's Note: The temperature is the most critical parameter. 120 °C provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration without degrading the product. The reaction time of 10 minutes is significantly shorter than the 3-5 hours often required for conventional heating.

  • Product Isolation and Work-up:

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

    • Carefully open the vial. A precipitate may have formed.

    • Transfer the reaction mixture to a small beaker and cool in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any residual starting materials or soluble impurities.

    • Dry the solid under vacuum to yield the crude product.

  • Purification and Characterization:

    • Assess the purity of the crude product by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase).

    • If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-(furan-2-yl)-1H-pyrazol-3-amine.

    • Confirm the structure of the final product using standard analytical techniques:

      • ¹H NMR: Expect signals for the pyrazole NH and NH₂, the pyrazole CH, and the furan ring protons.

      • ¹³C NMR: Expect distinct signals for the carbons of the pyrazole and furan rings.

      • MS (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₇H₇N₃O, MW = 149.15).

      • IR: Expect characteristic N-H stretching bands (for both NH and NH₂) and C=N stretching bands.

Reaction Mechanism and Discussion

The formation of the aminopyrazole ring proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile.

G start Starting Materials (Furan-β-ketonitrile + Hydrazine) step1 Nucleophilic Attack (Hydrazine on Carbonyl) start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1  -H₂O (Dehydration) step2 Intramolecular Cyclization (Amine on Nitrile) intermediate1->step2 intermediate2 Cyclized Intermediate (non-aromatic) step2->intermediate2 step3 Tautomerization & Aromatization intermediate2->step3 product Final Product (Furan-Aminopyrazole) step3->product

Figure 2: Proposed mechanistic pathway for aminopyrazole formation.

  • Hydrazone Formation: The reaction begins with the acid-catalyzed addition of hydrazine to the ketone carbonyl group, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group. This is the key ring-forming step.[13]

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic aminopyrazole ring system.

Microwave irradiation accelerates each of these steps by rapidly supplying the necessary activation energy, leading to a dramatic increase in the overall reaction rate.

Comparative Data and Troubleshooting

To illustrate the efficiency of the microwave-assisted method, the table below presents typical comparative data for the synthesis of various substituted aminopyrazoles.

EntrySubstituent (R)MethodTemp (°C)TimeYield (%)
1HConventional78 (Reflux)4 h65%
2HMicrowave 120 10 min 88%
35-MethylConventional78 (Reflux)5 h62%
45-MethylMicrowave 120 10 min 85%
55-BromoConventional78 (Reflux)4.5 h70%
65-BromoMicrowave 120 12 min 91%

Table 1: Comparison of conventional heating vs. microwave irradiation for the synthesis of 5-(R-furan-2-yl)-1H-pyrazol-3-amines. Data is representative.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction or product degradation.

    • Solution: Ensure the microwave vial is properly sealed to maintain pressure. Slightly increase the reaction time (e.g., to 15 minutes) or temperature (e.g., to 130 °C), but monitor for byproduct formation via TLC.

  • Reaction Does Not Start:

    • Cause: Insufficient heating or catalyst issue.

    • Solution: Confirm the solvent is sufficiently polar (ethanol is ideal). Ensure the catalytic amount of acetic acid was added.

  • Formation of Multiple Products:

    • Cause: Reaction temperature is too high, or time is too long, leading to side reactions or degradation.

    • Solution: Reduce the reaction temperature in 10 °C increments. Optimize the reaction time by running a time course study (e.g., 5, 8, 10, 12 minutes) and analyzing the crude mixture by TLC or LC-MS.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient production of furan-substituted aminopyrazoles. The protocol outlined in this application note demonstrates a significant reduction in reaction time and an improvement in yield compared to conventional methods. By providing direct, uniform heating, MAOS minimizes byproduct formation and aligns with the principles of green chemistry. This methodology is highly adaptable and can be applied to generate diverse libraries of heterocyclic compounds, accelerating hit-to-lead campaigns in modern drug discovery.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Chemistry.
  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Journal of Chemical Technology & Biotechnology.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. ResearchGate. Available at: [Link]

  • Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research.
  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. ACS Chemical Neuroscience. Available at: [Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE. Available at: [Link]

  • Microwave-Assisted Synthesis of Pyrazolotriazines. Synfacts.
  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Anadolu University Journal of Pharmacy Faculty. Available at: [Link]

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Application Note: One-Pot Multicomponent Synthesis of Furan-Functionalized Pyrano[2,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot multicomponent synthesis of furan-functionalized pyrano[2,3-c]pyrazole derivatives . This scaffold is a privileged structure in medicinal chemistry, known for its "drug-like" properties and broad biological activity (anticancer, antimicrobial, anti-inflammatory).[1][2]

The protocol focuses on a Green Chemistry approach, utilizing a 4-component reaction (4-CR) in aqueous media, ensuring high atom economy, operational simplicity, and scalability.[1]

Introduction & Reaction Design

The "Furan-Pyrazole" Scaffold in Drug Discovery

The fusion of pyrazole and pyran rings creates the pyrano[2,3-c]pyrazole system, a rigid bicyclic scaffold that effectively positions pharmacophores for receptor binding. When functionalized with a furan moiety (via furan-2-carbaldehyde), the resulting hybrid molecule combines the hydrogen-bonding capability of the pyrazole with the lipophilic/electronic properties of the furan ring, significantly enhancing bioactivity profiles.

Reaction Strategy: The 4-Component Approach

Traditional synthesis involves multi-step procedures with isolation of intermediates. This protocol employs a convergent one-pot 4-component reaction (4-CR) involving:

  • Ethyl Acetoacetate (1) [1][3][4][5]

  • Hydrazine Hydrate (2)

  • Furan-2-carbaldehyde (Furfural) (3)

  • Malononitrile (4)

Key Advantages:

  • Atom Economy: >90% of reactant atoms are incorporated into the product.

  • Green Solvent: Water or Ethanol/Water mixtures.[6]

  • Catalysis: Organocatalytic (L-Proline or DABCO) or Nanocatalytic approaches.

  • Purification: Often requires only filtration and recrystallization (avoiding chromatography).

Mechanistic Pathway[1][2][7][8]

The reaction proceeds via a cascade of Knoevenagel condensation , Michael addition , and Thorpe-Ziegler type cyclization .[1]

Mechanistic Logic[1][7]
  • Formation of Pyrazolone: Hydrazine reacts with ethyl acetoacetate to form the pyrazolone core in situ.

  • Knoevenagel Condensation: Simultaneously, the aldehyde (furfural) condenses with malononitrile to form the activated benzylidene intermediate.[1]

  • Michael Addition: The pyrazolone (acting as a Michael donor) attacks the benzylidene (Michael acceptor).

  • Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack (OH group on Nitrile), followed by tautomerization to yield the final dihydropyrano[2,3-c]pyrazole.[1]

Mechanism cluster_0 Pre-cursors EAA Ethyl Acetoacetate Pyrazolone Pyrazolone Intermediate (In Situ Generated) EAA->Pyrazolone Condensation (-EtOH, -H2O) Hyd Hydrazine Hydrate Hyd->Pyrazolone Ald Furfural (Furan-2-aldehyde) Benzylidene Arylidene Malononitrile (Activated Olefin) Ald->Benzylidene Knoevenagel (-H2O) Malo Malononitrile Malo->Benzylidene MichaelAdduct Michael Adduct (C-C Bond Formation) Pyrazolone->MichaelAdduct Michael Addition Benzylidene->MichaelAdduct Cyclization Intramolecular Cyclization (O-Nucleophilic Attack on CN) MichaelAdduct->Cyclization Tautomer Imine-Enamine Tautomerization Cyclization->Tautomer Product 6-amino-4-(furan-2-yl)-3-methyl- 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Tautomer->Product

Caption: Mechanistic cascade for the 4-component synthesis of furan-functionalized pyranopyrazoles.

Experimental Protocol

Reagents & Equipment[1][4][5][9]
  • Reagents: Furan-2-carbaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Hydrazine hydrate (1.0 mmol).[1]

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%) OR L-Proline (10 mol%).

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL).

  • Equipment: 50 mL Round-bottom flask, Magnetic stirrer, Reflux condenser, Buchner funnel.

Step-by-Step Procedure
  • Pre-mixing: In a 50 mL round-bottom flask, dissolve Ethyl Acetoacetate (1.0 mmol) and Hydrazine Hydrate (1.0 mmol) in 2.5 mL of Ethanol. Stir at room temperature for 5-10 minutes until the pyrazolone formation is initiated (often indicated by a slight precipitate or color change).

  • Addition: Add Furan-2-carbaldehyde (1.0 mmol), Malononitrile (1.0 mmol), and the Catalyst (e.g., DABCO, 10 mol%).

  • Solvent Completion: Add 2.5 mL of Water to the mixture (creating a 1:1 EtOH:H2O system).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). The reaction typically completes in 30–60 minutes .

    • Visual Cue: A solid precipitate usually forms as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. The product will crystallize out of the aqueous ethanolic solution.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the solid with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted reagents and catalyst.

  • Purification: Recrystallize the crude solid from hot Ethanol to obtain the pure product as pale yellow/cream crystals.

Experimental Workflow Diagram

Workflow Step1 1. Pre-mix EAA + Hydrazine (5 min, RT) Step2 2. Add Components Furfural + Malononitrile + Catalyst Step1->Step2 Step3 3. Reflux EtOH:H2O (1:1) 80°C, 30-60 min Step2->Step3 Step4 4. Cool & Filter Precipitate Formation Step3->Step4 Step5 5. Wash Cold H2O/EtOH Step4->Step5 Step6 6. Recrystallize (Hot Ethanol) Step5->Step6

Caption: Operational workflow for the one-pot synthesis.

Optimization & Data Interpretation

Solvent & Catalyst Effects

The choice of solvent and catalyst drastically affects yield and reaction time.[1] Aqueous-alcoholic media are preferred for their "green" profile and the "hydrophobic effect" which can accelerate organic reactions in water.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (min)Yield (%)
1NoneEthanolReflux18045
2NEt3EthanolReflux6078
3DABCO H2O:EtOH (1:1) Reflux 30 92
4L-ProlineWater804588
5NaOHEthanolRT12065
Characterization Data (Example for Furan-Derivative)

Compound: 6-amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Appearance: Cream-colored solid.

  • IR (KBr, cm⁻¹): 3400-3200 (NH2, NH), 2190 (CN), 1650 (C=N).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.10 (s, 1H, NH pyrazole) - Exchangeable with D₂O[1]

    • δ 7.55 (d, 1H, Furan-H5)[1]

    • δ 6.90 (s, 2H, NH2) - Broad singlet[1]

    • δ 6.35 (m, 1H, Furan-H4)[1]

    • δ 6.15 (d, 1H, Furan-H3)[1]

    • δ 4.80 (s, 1H, CH-4) - Characteristic benzylic-type proton

    • δ 1.90 (s, 3H, CH3)[1]

Scope & Limitations

  • Scope: This protocol is highly versatile. It tolerates electron-withdrawing (e.g., nitro-furfural) and electron-donating (e.g., methyl-furfural) substituents on the furan ring. It can also be adapted for thiophene or pyridine aldehydes.

  • Limitations:

    • Steric Hindrance: Ortho-substituted aromatic aldehydes (if switching from furan) may require longer reaction times.

    • Solubility: Highly lipophilic aldehydes may require a higher ratio of Ethanol to Water.

References

  • Zou, Y., et al. (2011).[1] "Environmental friendly synthesis of pyrano[2,3-c]pyrazoles derivatives in aqueous media." ACS Sustainable Chemistry & Engineering. (Representative citation for aqueous MCR).

  • Vasava, M. S., et al. (2018).[1] "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." RSC Advances.

  • Bhosale, J. D., et al. (2013).[1] "DABCO catalyzed one-pot synthesis of dihydropyrano[2,3-c]pyrazoles."[3][7] Journal of Heterocyclic Chemistry.

  • Olyaei, A., & Sadeghpour, M. (2020).[1][8] "Recent developments in the synthesis and applications of furopyrazoles." New Journal of Chemistry.

  • Mamaghani, M., et al. (2018).[1] "Green and efficient synthesis of pyrano[2,3-c]pyrazoles using magnetic nanocatalysts." Polyhedron.

Sources

Troubleshooting & Optimization

Executive Summary: The "Furan Paradox" in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-Pyrazole Synthesis Case ID: FP-SYN-OX-001 | Priority: Critical | Status: Open

User Issue: "I am attempting to synthesize a pyrazole ring containing a furan substituent. My yields are inconsistent, the reaction mixture turns black (tarring), or NMR indicates the furan ring has vanished/opened."

Root Cause Analysis: Furan rings present a unique "electronic paradox" during pyrazole synthesis. While they are electron-rich aromatic systems, they are:

  • Acid-Labile: In the presence of strong mineral acids (often used to catalyze hydrazine condensation), furan undergoes protonation at the

    
    -position, leading to hydrolytic ring opening (forming 1,4-dicarbonyls).
    
  • Oxidation-Sensitive: Common reagents used to aromatize intermediate pyrazolines (e.g., KMnO

    
    , NaIO
    
    
    
    ) will oxidatively cleave the electron-rich furan ring (Achmatowicz reaction or general oxidative degradation) before dehydrogenating the pyrazole.

This guide provides validated protocols to bypass these failure modes.

Part 1: Diagnostic Center (Troubleshooting)

Use this decision matrix to identify your specific failure mode before proceeding to protocols.

Symptom Probable Cause Immediate Corrective Action
Reaction turns black/tarry immediately Acid-Catalyzed Polymerization. Strong mineral acids (HCl, H

SO

) are initiating furan polymerization.
Switch to Protocol A (Buffered Acetic Acid) or use Lewis Acid catalysts (e.g., CeCl

) in neutral solvents.
NMR: Loss of furan peaks, new aliphatic C=O Hydrolytic Ring Opening. Aqueous acidic conditions have hydrolyzed the furan into a 1,4-dicarbonyl (levulinic acid derivative).Eliminate water.[1] Use anhydrous ethanol/methanol and molecular sieves. Switch to Protocol B (Base-Mediated).
NMR: Pyrazole formed, but furan is gone (after oxidation) Oxidative Cleavage. The oxidant used for pyrazoline aromatization (e.g., CAN, KMnO

) destroyed the furan.
Switch to Protocol C (DDQ or Air/CuCl oxidation). Avoid high-potential oxidants.
Low Yield / Regioisomer Mixture Competing Nucleophilicity. Furan's electron density is altering the electrophilicity of the 1,3-diketone.Use fluorinated solvents (HFIP/TFE) to enhance regioselectivity via H-bonding networks.

Part 2: Validated Experimental Protocols

Protocol A: Buffered Condensation (The "Safe Acid" Method)

Best for: Standard condensation of 1,3-diketones with hydrazines where base sensitivity is a concern.

Mechanism: Acetic acid provides sufficient protonation to activate the carbonyl for hydrazine attack but is too weak to protonate the furan ring (


 vs. furan protonation threshold).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the furan-substituted 1,3-diketone in absolute ethanol (0.5 M concentration).

  • Buffering: Add 0.1 eq of Sodium Acetate (NaOAc) to the mixture.

  • Addition: Add 1.1 eq of Hydrazine Hydrate (or substituted hydrazine) dropwise at 0°C.

  • Cyclization: Allow to warm to room temperature. If reaction is slow (check TLC), heat to reflux (78°C) for 2–4 hours.

    • Critical Check: If the solution turns dark red/black, stop heating immediately.

  • Workup: Evaporate ethanol. Redissolve in EtOAc, wash with water (neutral pH).

Protocol B: One-Pot Iodine-Mediated Oxidative Cyclization

Best for: Converting


-unsaturated ketones (chalcones) directly to pyrazoles without isolating the sensitive pyrazoline.

Why it works: Iodine acts as a mild Lewis acid to promote cyclization and a mild oxidant to aromatize the ring. It avoids the harsh pH swings of mineral acids.

Step-by-Step:

  • Setup: In a round-bottom flask, mix 1.0 eq chalcone and 1.2 eq hydrazine derivative in DMSO (dimethyl sulfoxide).

  • Catalyst: Add 20 mol% Molecular Iodine (I

    
    ) .
    
  • Reaction: Heat to 80–100°C for 3–6 hours.

  • Quench: Cool to RT. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench excess iodine (color changes from brown to yellow/clear).
  • Isolation: Extract with EtOAc. The furan ring remains intact due to the absence of aqueous acid and strong oxygen transfer agents.

Protocol C: DDQ-Mediated Aromatization (Post-Pyrazoline)

Best for: When you must isolate the pyrazoline intermediate first.

Step-by-Step:

  • Dissolve the pyrazoline intermediate in anhydrous 1,4-dioxane or Toluene.

  • Add 1.1 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Stir at Room Temperature for 1–3 hours.

    • Note: DDQ is a dehydrogenation agent. Unlike KMnO

      
      , it does not typically attack the electron-rich furan double bonds under anhydrous conditions.
      
  • Filter off the precipitated hydroquinone byproduct.

Part 3: Visualizing the Chemistry

Diagram 1: The Furan Survival Pathway

This decision tree illustrates the mechanistic divergence between successful synthesis and ring destruction.

FuranSurvival Start Furan-Diketone + Hydrazine Acid Strong Acid (HCl/H2SO4) Start->Acid Avoid Buffer Buffered (AcOH/NaOAc) Start->Buffer Recommended Destruction1 Furan Hydrolysis (Ring Opening) Acid->Destruction1 Protonation at C2/C5 Intermed Pyrazoline Intermediate Buffer->Intermed Cyclization Ox_Strong Strong Oxidant (KMnO4, NaIO4) Intermed->Ox_Strong Avoid Ox_Mild Mild Oxidant (DDQ, Air/Cu, I2) Intermed->Ox_Mild Recommended Destruction2 Achmatowicz Reaction (Oxidative Cleavage) Ox_Strong->Destruction2 Oxidative Attack Success Target Furan-Pyrazole Ox_Mild->Success Aromatization

Caption: Pathway analysis showing critical control points to prevent furan degradation. Green paths indicate safe protocols; red paths lead to common side reactions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for this synthesis? A: Yes, and it is often preferred. Microwave synthesis (e.g., Ethanol, 120°C, 10-20 min) often allows for "catalyst-free" conditions. The thermal energy drives the condensation without needing acidic activation, preserving the furan ring.

Q2: I need to remove a Boc protecting group after the pyrazole forms. Will TFA (Trifluoroacetic acid) destroy my furan? A: High risk. Neat TFA can polymerize furans. Alternative: Use a milder deprotection method, such as TMSOTf/2,6-lutidine, or dilute the TFA significantly in DCM (10-20%) and add a scavenger like triethylsilane to trap any carbocations formed, minimizing polymerization.

Q3: Why is my regioselectivity poor (mixture of isomers)? A: The furan ring is electron-donating. If you are reacting a furan-1,3-diketone with a substituted hydrazine, the hydrazine's terminal nitrogen (the more nucleophilic one) will attack the most electrophilic carbonyl.

  • Solution: Use fluorinated alcohols (TFE or HFIP) as solvents. They form hydrogen-bond networks that activate the carbonyls differentially, often improving regioselectivity significantly compared to ethanol.

References

  • BenchChem. Ring-Opening Reactions of Furan for Organic Synthesis. (Overview of acid/oxidative sensitivity of furan).

  • Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature. (Compilation of mild, iodine, and copper-catalyzed methods).

  • RSC Advances. Electrochemically enabled oxidative aromatization of pyrazolines.[2] (Green oxidative methods avoiding strong chemical oxidants).

  • Journal of Medicinal Chemistry. Synthesis and structure of new substituted furan-3-carboxylate hydrazones. (Specific conditions for furan-pyrazole systems).

  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (Mechanistic insights into acid-catalyzed degradation).

Sources

optimizing reaction time for 3-furoylacetonitrile and hydrazine condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Kinetics for 5-Amino-3-(3-furyl)pyrazole Synthesis Ticket ID: CHEM-OPT-882 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanism

The Challenge: The condensation of 3-furoylacetonitrile with hydrazine is a cyclocondensation reaction used to synthesize 5-amino-3-(3-furyl)pyrazole . Users often report sluggish kinetics (reaction times >12h) or "stalled" intermediates when relying solely on thermal driving forces in neutral solvents.

The Solution: The reaction proceeds through a kinetic trap—the hydrazone intermediate. Optimization requires facilitating the intramolecular nucleophilic attack on the nitrile carbon, which is the rate-determining step (RDS). This is best achieved through Brønsted acid catalysis (specifically Acetic Acid) or Microwave Irradiation , taking care to preserve the acid-sensitive furan ring.

Reaction Mechanism Pathway

The following diagram illustrates the critical transition from the kinetic intermediate to the thermodynamic product.

ReactionMechanism Reactants Reactants 3-Furoylacetonitrile + Hydrazine Inter1 Intermediate 1 Hydrazone Formation (Fast, Reversible) Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 Transition State Intramolecular Attack on Nitrile (Rate Determining Step) Inter1->Inter2 Cyclization (Requires Heat/Acid) Product Product 5-amino-3-(3-furyl)pyrazole (Thermodynamic) Inter2->Product Tautomerization (Irreversible)

Figure 1: Mechanistic pathway showing the rate-determining cyclization step.

Optimized Experimental Protocols

Method A: The "Robust" Protocol (Acid-Catalyzed)

Recommended for scale-up and high purity.

Rationale: Acetic acid (AcOH) serves a dual purpose. It protonates the nitrile group, making it more electrophilic for the cyclization step, and it buffers the solution, preventing the degradation of the acid-sensitive furan ring that occurs with strong mineral acids (HCl/H2SO4).

Protocol Steps:

  • Dissolution: Dissolve 3-furoylacetonitrile (1.0 equiv) in Ethanol (EtOH) [0.5 M concentration].

  • Catalyst Addition: Add Glacial Acetic Acid (0.5 – 1.0 equiv).

    • Note: Do not use HCl; it will open the furan ring.

  • Reagent Addition: Add Hydrazine Monohydrate (1.2 equiv) dropwise at Room Temperature (RT).

    • Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours .
    
    • Standard (non-catalyzed) time: 12–16 hours.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 3:1) or LCMS.[1] Look for the disappearance of the hydrazone intermediate (often close in Rf to the starting material but stains differently with ninhydrin).

  • Workup:

    • Cool to RT. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold EtOH.

    • If no solid: Evaporate solvent, redissolve in minimal hot EtOH, and induce crystallization.

Method B: The "High-Throughput" Protocol (Microwave)

Recommended for library synthesis and rapid screening.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the intramolecular cyclization significantly faster than convective heating.

Protocol Steps:

  • Vessel Prep: In a microwave-safe vial, combine 3-furoylacetonitrile (1.0 equiv) and EtOH (2–3 mL/mmol).

  • Reagent: Add Hydrazine Hydrate (1.5 equiv).

  • Irradiation: Cap and heat to 100–120^\circ$C for 10–20 minutes .

    • Pressure Warning: Ensure the vial is rated for the pressure generated by EtOH at this temperature (~2-3 bar).

  • Workup: Pour the reaction mixture into ice water. The product should precipitate immediately. Filter and dry.[2]

Troubleshooting Guide

Use this decision matrix to diagnose reaction failures.

Figure 2: Diagnostic workflow for common reaction failures.

SymptomProbable CauseCorrective Action
Stalled Reaction (LCMS shows M+18 or M+32 adducts)The hydrazone has formed but lacks the energy to cyclize onto the nitrile.Add Catalyst: Introduce 0.5 eq Glacial Acetic Acid. Increase Heat: Switch from RT stirring to Reflux (

C).
Black/Dark Reaction Mixture Degradation of the furan ring (Ring opening).Check pH: Ensure no strong mineral acids (HCl, H2SO4) are present. Oxidation: Degas solvents if the furan is highly substituted/electron-rich.
Precipitate is not Product Formation of "Azine" dimer (two ketones reacting with one hydrazine).Stoichiometry Check: This happens when Hydrazine is the limiting reagent. Ensure 1.2–1.5 equiv of Hydrazine is used.
Low Yield after Workup Product is water-soluble or amphoteric.pH Adjustment: The aminopyrazole is basic. Ensure the workup is not too acidic.[1] Neutralize to pH ~8-9 to precipitate the free base.

Frequently Asked Questions (FAQ)

Q1: Why can't I use HCl to speed up the reaction? A: While HCl is a potent catalyst for nitrile activation, furan rings are notoriously unstable in strong mineral acids (acid-catalyzed ring opening/hydrolysis). Acetic acid provides sufficient protonation to activate the nitrile without degrading the furan core [1].

Q2: I see two spots on TLC that are very close. Which is my product? A: The less polar spot is typically the hydrazone intermediate , while the more polar spot (often fluorescing differently under UV) is the aminopyrazole product . The amine group increases polarity. Use a ninhydrin stain; the primary amine of the product usually stains a distinct color (often reddish/orange) compared to the hydrazone.

Q3: Can I use Phenylhydrazine instead of Hydrazine Hydrate? A: Yes, but the reaction will be slower due to the steric bulk and reduced nucleophilicity of the phenylhydrazine. You will almost certainly require the Acid-Catalyzed method (Method A) or Microwave conditions to drive this to completion. Note that this will produce an N-substituted pyrazole, and regioselectivity (1,3- vs 1,5-isomer) becomes a factor [2].

Q4: Is the reaction sensitive to water? A: No. Hydrazine hydrate contains water, and water is a byproduct of the reaction. However, using absolute ethanol can help drive the equilibrium if you are using a Dean-Stark trap (rarely necessary for this specific synthesis).

References

  • Elguero, J., et al. "Pyrazoles."[3] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Authoritative source on general pyrazole synthesis and tautomerism).

  • Kiyokawa, K., et al.

    
    -Ketonitriles." Journal of Heterocyclic Chemistry, vol. 55, no. 4, 2018. 
    
  • Fustero, S., et al. "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Current Organic Chemistry, vol. 15, no. 6, 2011.

  • Organic Syntheses , Coll. Vol. 5, p. 258 (1973); Vol. 41, p. 50 (1961). (Foundational protocols for hydrazine condensations).

Sources

Technical Support Center: Stability of 3-(Furan-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(furan-3-yl)-1H-pyrazol-5-amine. Understanding the stability of this molecule in solution is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable pharmaceutical formulations. This document addresses common stability-related questions, offers troubleshooting advice, and provides detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 3-(furan-3-yl)-1H-pyrazol-5-amine in solution?

The structure of 3-(furan-3-yl)-1H-pyrazol-5-amine contains two key heterocyclic moieties, the furan ring and the aminopyrazole core, each with distinct stability liabilities.

  • Acid-Catalyzed Hydrolysis of the Furan Ring: The furan ring is notoriously unstable under acidic conditions.[1] The degradation process is typically initiated by protonation of the furan ring, which is the rate-limiting step for subsequent hydrolysis and ring-opening.[2][3][4] This can lead to the formation of dicarbonyl compounds or polymerization, resulting in a loss of the parent compound and the appearance of significant degradation products.[1][5]

  • Oxidation of the Aminopyrazole Core: The aminopyrazole moiety, like many electron-rich aromatic amines, is susceptible to oxidation. This can be exacerbated by exposure to air (oxygen), trace metal ions, or oxidizing agents.[6] Oxidation often results in the formation of colored impurities, and a common sign of this degradation is a solution turning yellow or brown.[6]

  • Photodegradation: Both pyrazole and furan-containing compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to photochemical reactions and degradation.[6] It is a standard practice to protect solutions from light to prevent photodegradation.[6]

Q2: My solution of 3-(furan-3-yl)-1H-pyrazol-5-amine is turning brown during storage. What is happening and how can I prevent it?

A brown discoloration is a strong indicator of oxidative degradation of the pyrazole derivative.[6] To mitigate this, stringent control of storage conditions is essential.

  • Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[6]

  • Light: Protect the compound from light by using amber glass vials or by wrapping containers in aluminum foil.[6]

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term stability.[6]

  • Solvent Choice: Ensure the solvent is degassed and of high purity. Some solvents can contain peroxides or other impurities that can initiate oxidation.

Q3: I am observing new peaks in my HPLC analysis after leaving the compound in an acidic mobile phase. What could be the cause?

The appearance of new peaks, particularly in an acidic environment, strongly suggests the acid-catalyzed ring-opening of the furan moiety.[1][2] Standard analytical mobile phases containing acids like formic acid or trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.1%), can be sufficient to cause slow degradation on the timescale of an autosampler sequence.

To troubleshoot this:

  • Minimize Residence Time: Avoid letting samples sit in acidic mobile phase for extended periods before injection.

  • Neutralize Samples: If possible, prepare samples in a neutral or slightly basic diluent and ensure the injection volume does not significantly alter the mobile phase pH at the head of the column.

  • Use Milder Acids: Consider using a weaker acid or a lower concentration if chromatographically acceptable.

  • Temperature Control: Keep the autosampler tray cooled to slow the rate of degradation.

Q4: How does pH impact the stability of this compound in aqueous solutions?

The pH of the solution is a critical factor governing the stability of 3-(furan-3-yl)-1H-pyrazol-5-amine due to its dual vulnerabilities.

  • Acidic pH (pH < 5): The primary degradation pathway will likely be the acid-catalyzed hydrolysis of the furan ring.[1][4] The rate of degradation is expected to increase as the pH decreases.

  • Neutral to Mildly Basic pH (pH 7-9): The compound is expected to be most stable in this range, although oxidative degradation can still occur.

  • Strongly Basic pH (pH > 10): While the furan ring is more stable under basic conditions than acidic ones, degradation can still occur.[1] Furthermore, the aminopyrazole moiety could be susceptible to base-catalyzed reactions or increased rates of oxidation at higher pH.

Q5: My compound is degrading during silica gel chromatography. What can I do to minimize this?

Standard silica gel is slightly acidic and can be sufficient to cause the degradation of acid-sensitive compounds like furans.[1]

  • Use Deactivated Silica: Employ neutral or deactivated silica gel for purification. This can be prepared by washing the silica with a solution of a weak base (like triethylamine in the eluent) and then re-equilibrating with the mobile phase.

  • Buffer the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel.

  • Alternative Chromatography: Consider using a different stationary phase, such as neutral alumina or a reversed-phase C18 silica, which operates under less acidic conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation routes for 3-(furan-3-yl)-1H-pyrazol-5-amine based on the known reactivity of its constituent rings.

G cluster_main 3-(Furan-3-yl)-1H-pyrazol-5-amine cluster_acid Acidic Conditions (H⁺) cluster_oxidative Oxidative Conditions (O₂, Light) Parent 3-(Furan-3-yl)-1H-pyrazol-5-amine Protonation Protonation of Furan Ring Parent->Protonation Oxidation Oxidation of Aminopyrazole Parent->Oxidation Hydrolysis Nucleophilic Attack by H₂O Protonation->Hydrolysis RingOpening Ring Opening Hydrolysis->RingOpening Degradants_Acid Dicarbonyl Degradants / Polymers RingOpening->Degradants_Acid Colored Colored Degradants / Dimers Oxidation->Colored

Caption: Potential degradation pathways for 3-(furan-3-yl)-1H-pyrazol-5-amine.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown over time Oxidation of the aminopyrazole moiety.[6]Store solutions under an inert gas (N₂ or Ar), protect from light, and use degassed, high-purity solvents. Store at low temperatures (2-8°C or -20°C).[6]
Appearance of new peaks in HPLC, especially with acidic mobile phases Acid-catalyzed hydrolysis and ring-opening of the furan ring.[1]Analyze samples promptly. Use a neutral or less acidic mobile phase if possible. Keep the autosampler tray cooled.
Low recovery after silica gel chromatography Degradation on the acidic surface of the silica gel.[1]Use neutral or base-deactivated silica gel. Add a basic modifier (e.g., 0.1% triethylamine) to the eluent.
Inconsistent results in biological assays Presence of degradation products or impurities. Tautomeric interconversion in solution.[6]Re-purify the compound and confirm its structure. Control the pH and solvent composition of assay buffers. Run a time-zero control to assess stability in the assay medium.
Decreased purity or assay value over time in storage Slow decomposition under current storage conditions.Perform a systematic stability study to identify optimal storage conditions (temperature, atmosphere, light exposure, solvent).[6]

Experimental Protocols

For quantitative assessment of stability, a validated stability-indicating analytical method, such as HPLC-UV, is required. The method should be able to separate the parent compound from its potential degradation products.[7][8]

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To investigate the degradation of 3-(furan-3-yl)-1H-pyrazol-5-amine under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent where it is known to be stable, such as acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Keep the solution (in a stable solvent like acetonitrile) at 60°C.

  • Photodegradation: Expose the solution (in a photostable, transparent container) to light according to ICH Q1B guidelines.[6]

3. Time-Point Sampling:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench the reaction. For acid/base hydrolysis, neutralize the solution. For other conditions, dilute with mobile phase and/or cool to stop further degradation.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

  • Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.

Illustrative Forced Degradation Data

The following table shows hypothetical results from a forced degradation study, which should be used as a template for presenting experimental data.

Stress Condition Time (hours) % Parent Remaining (Illustrative) Major Degradation Products (% Peak Area, Illustrative)
0.1 M HCl, 60°C 885.2%DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH, 60°C 2492.7%DP3 (5.2%)
3% H₂O₂, RT 2488.1%DP4 (9.8%)
Heat (60°C in ACN) 2498.5%Minor peaks <1%
Photolysis (ICH Q1B) 2494.3%DP5 (3.5%)
Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

References
  • RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • Brainly.in. (2025, May 21). Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns... Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Retrieved from [Link]

  • Hembury, M., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]

  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. Retrieved from [Link]

  • Koopman, F., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. Retrieved from [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Guide to Distinguishing Furan-2-yl from Furan-3-yl Protons in NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Identification Challenge

In drug discovery, the furan ring is a classic bioisostere for phenyl and other aromatic systems, offering unique metabolic stability and hydrogen-bonding potential. However, distinguishing between furan-2-yl (2-substituted) and furan-3-yl (3-substituted) isomers is a frequent bottleneck. While Mass Spectrometry (MS) often fails to differentiate these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating analytical platform.

This guide moves beyond basic spectral interpretation, providing a rigorous, logic-driven workflow to distinguish these isomers based on coupling constant (


) hierarchy  and chemical shift topology .

Theoretical Basis: The Furan Spin System

To interpret the spectra accurately, one must understand the magnetic environment of the furan ring. The heteroatom (Oxygen) creates a strong polarization, distinguishing


-protons (adjacent to O, positions 2 and 5) from 

-protons (positions 3 and 4).
The Coupling Constant Hierarchy

The most reliable discriminator is the magnitude of the scalar coupling constants (


). In five-membered heterocycles, coupling strength is dictated by bond order and dihedral angles.
  • 
     (Vicinal 
    
    
    
    -
    
    
    ):
    This is the strongest coupling in the furan ring, typically 3.2 – 3.8 Hz .
  • 
     / 
    
    
    
    (Vicinal
    
    
    -
    
    
    ):
    These are significantly weaker, typically 1.7 – 2.0 Hz .
  • 
     (Long-range 
    
    
    
    -
    
    
    ):
    A through-ring coupling, typically 1.4 – 1.6 Hz .
  • 
     / 
    
    
    
    (Allylic/Meta):
    Very weak, typically 0.6 – 0.9 Hz .
The "Golden Rule" of Furan Assignment
  • 2-Substituted Furan: Retains the H3–H4 bond. Expect a large coupling (

    
     Hz). 
    
  • 3-Substituted Furan: The H3 position is substituted, breaking the H3–H4 interaction. All observed couplings will be small (

    
     Hz). 
    

Diagnostic Workflow: The Decision Engine

The following logic gate allows for rapid classification of the isomer.

Furan_Decision_Tree Start Start: Acquire 1H NMR Spectrum Check_Shifts Step 1: Count Downfield Signals (> 7.2 ppm, alpha-protons) Start->Check_Shifts One_Downfield 1 Downfield Signal (H5) 2 Upfield Signals (H3, H4) Check_Shifts->One_Downfield 1 Alpha Proton Two_Downfield 2 Downfield Signals (H2, H5) 1 Upfield Signal (H4) Check_Shifts->Two_Downfield 2 Alpha Protons Check_Coupling_2 Step 2: Check J-Couplings Is there a J > 3.0 Hz? One_Downfield->Check_Coupling_2 Check_Coupling_3 Step 2: Check J-Couplings Are all J < 2.0 Hz? Two_Downfield->Check_Coupling_3 Result_2Sub Diagnosis: Furan-2-yl Isomer (Key: J3,4 ~3.5 Hz observed) Check_Coupling_2->Result_2Sub Yes (J ~3.5 Hz) Result_3Sub Diagnosis: Furan-3-yl Isomer (Key: No large vicinal coupling) Check_Coupling_3->Result_3Sub Yes (Max J ~1.9 Hz)

Figure 1: Logic-based decision tree for distinguishing furan regioisomers based on chemical shift count and coupling magnitude.

Detailed Spectral Comparison

Furan-2-yl (2-Substituted)

In this isomer, the substituent is at position 2. The remaining protons are at H3, H4, and H5.

  • H5 (

    
    ):  Resonates downfield (7.3 – 7.8 ppm). Appears as a doublet of doublets (dd).
    
    • Couples to H4 (

      
       Hz) and H3 (
      
      
      
      Hz).
  • H3 (

    
    ):  Resonates upfield (6.3 – 7.0 ppm). Diagnostic Signal. 
    
    • Shows a large doublet (

      
       Hz). May be split further by H5 (
      
      
      
      Hz).
  • H4 (

    
    ):  Resonates upfield (6.3 – 6.6 ppm).
    
    • Appears as a dd with one large (

      
       Hz) and one medium (
      
      
      
      Hz) coupling.
Furan-3-yl (3-Substituted)

In this isomer, the substituent is at position 3. The remaining protons are H2, H4, and H5.

  • H2 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Resonates downfield (7.3 – 8.0 ppm). Often appears as a broad singlet or fine triplet.
    
    • Couples to H5 (

      
       Hz) and H4 (
      
      
      
      Hz).
  • H5 (

    
    ):  Resonates downfield (7.3 – 7.6 ppm).
    
    • Couples to H4 (

      
       Hz) and H2 (
      
      
      
      Hz).
  • H4 (

    
    ):  Resonates upfield (6.3 – 6.8 ppm).
    
    • Appears as a dd, but both couplings are small (

      
       Hz).
      
Summary Data Table[2][3]
FeatureFuran-2-yl (2-Subst)Furan-3-yl (3-Subst)
Proton Count 1

(H5), 2

(H3, H4)
2

(H2, H5), 1

(H4)
Downfield Signals 1 (approx. 7.5 ppm)2 (approx. 7.4 - 8.0 ppm)
Max Coupling (

)
~3.5 Hz (

)
~1.9 Hz (

)
H3 Signal Present (Large

)
Absent (Substituted)
H2 Signal Absent (Substituted)Present (Small

, often singlet-like)

Experimental Protocol: High-Resolution Acquisition

Resolving the small couplings (


 Hz) in furan-3-yl isomers requires optimized acquisition and processing.
Step 1: Sample Preparation
  • Concentration: 5–10 mg in 0.6 mL solvent. Avoid high concentrations to prevent viscosity-induced line broadening.

  • Solvent: DMSO-d6 or Acetone-d6 are preferred over CDCl3 for furans, as they often provide better dispersion of the

    
     and 
    
    
    
    protons.
  • Shimming: Automated gradient shimming is mandatory. Aim for a TMs linewidth of

    
     Hz.
    
Step 2: Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Acquisition Time (AQ): Set to > 3.0 seconds .

    • Reasoning: High digital resolution is required.

      
      . To resolve a 0.8 Hz coupling, you need sufficient data points.
      
  • Relaxation Delay (D1): 2.0 seconds (Total recycle delay ~5s).

Step 3: Processing (The "Secret Sauce")

Standard processing often masks fine structure. Use Resolution Enhancement .

  • Zero Filling: Fill to at least 64k or 128k points.

  • Window Function: Do not use standard Exponential Multiplication (LB = 0.3 Hz) alone, as it broadens lines.

    • Protocol: Apply a Gaussian Window (GB) or Sine-Bell Squared function.

    • Bruker Command:lb = -1.0, gb = 0.5 (Gaussian enhancement).

    • MestReNova: Select "Resolution Enhancement" or "Gaussian" with a mild negative line broadening.

  • Result: This sharpens the multiplets, allowing the measurement of the critical

    
     and 
    
    
    
    couplings.

Advanced Verification: 2D NMR

If 1H NMR is ambiguous (e.g., due to peak overlap), 2D HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable structural proof.

HMBC Correlation Logic
  • Furan-2-yl:

    • The H3 proton (upfield,

      
      ) will show a strong 3-bond correlation (
      
      
      
      ) to the Substituent's
      
      
      -carbon
      .
    • The H5 proton will not correlate to the substituent.

  • Furan-3-yl:

    • Both H2 and H4 will show correlations to the Substituent's

      
      -carbon .
      
    • H2 is a diagnostic

      
      -proton showing a correlation to the substituent.
      

HMBC_Pathways cluster_2yl Furan-2-yl Correlations cluster_3yl Furan-3-yl Correlations H3_2 H3 (Proton) Sub_C_2 Substituent C(alpha) H3_2->Sub_C_2 Strong 3J Correlation H2_3 H2 (Proton) Sub_C_3 Substituent C(alpha) H2_3->Sub_C_3 Strong 3J H4_3 H4 (Proton) H4_3->Sub_C_3 Strong 3J

Figure 2: HMBC connectivity patterns. In 2-substituted furans, only H3 correlates to the substituent attachment point. In 3-substituted furans, both H2 and H4 correlate.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for J-coupling values).

  • Abraham, R. J., & Bernstein, H. J. (1961). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 39(1), 216-230. (Foundational work on furan spin systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for resolution enhancement and 2D acquisition).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General chemical shift trends for heterocycles).

Comparative Guide: Mass Spectrometry Profiling of Furan-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Furan-pyrazole amines represent a privileged scaffold in drug discovery, particularly as kinase inhibitors (e.g., Aurora kinase) and anti-inflammatory agents.[1] Their hybrid structure—combining an electron-rich furan ring, a nitrogen-dense pyrazole core, and a polar amine tail—creates a unique mass spectrometric "fingerprint."[1][2]

This guide compares the analytical performance of two primary ionization techniques (ESI vs. EI) and details the specific fragmentation patterns (the "product performance") required to unambiguously identify these compounds in complex biological matrices.

The "Product" Under Review
  • Analyte Class: 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives.[2]

  • Key Structural Vulnerabilities:

    • Exocyclic Amine: Prone to neutral loss (

      
      ).[2]
      
    • Furan Ring: Susceptible to ring opening and CO loss.[2]

    • Pyrazole Core: High stability, requiring high collision energy (CE) for cleavage.[1]

Comparative Analysis: Ionization Techniques

For researchers choosing between LC-MS (ESI) and GC-MS (EI) workflows, the choice defines the resulting spectral quality.[1]

FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Verdict for Drug Dev
Ionization Nature Soft. Protonation

is dominant.[2]
Hard. Radical cation

formation.[1]
ESI Wins for bioanalysis.[2]
Molecular Ion Stability High. Base peak is usually

.[1]
Low to Moderate.

often weak due to rapid fragmentation.[1]
ESI Wins for MW confirmation.
Fragmentation Control Tunable. Requires Collision Induced Dissociation (CID).[1][3]Fixed. 70 eV energy leads to "shattered" spectra.[2]ESI Wins for structural elucidation (MS/MS).[1]
Diagnostic Utility Excellent for observing sequential neutral losses (e.g.,

then

).[1][2]
Excellent for fingerprinting against libraries (NIST).[1]EI Wins for pure compound ID.[2]
Sensitivity High for polar amines (proton affinity).[1]Lower for polar/thermally labile compounds.[2]ESI Wins for trace metabolites.[2]

Expert Insight: While EI provides a "fingerprint," ESI-MS/MS is the industry standard for these amines because the protonated pyrazole nitrogen directs fragmentation along predictable, diagnostic pathways useful for metabolite identification.[1]

Deep Dive: Fragmentation Performance (ESI-CID)

When subjected to Collision Induced Dissociation (CID), furan-pyrazole amines exhibit a "cascading failure" mechanism.[1] Understanding this cascade is critical for programming Multiple Reaction Monitoring (MRM) transitions.

Mechanism A: The "Amine-First" Pathway (Low Energy)

The most labile bond is often the exocyclic C-N bond.

  • Trigger: Protonation on the exocyclic amine or adjacent pyrazole nitrogen.

  • Event: Neutral loss of Ammonia (

    
    , 17 Da).[1]
    
  • Result: Formation of a resonance-stabilized cation.[2]

  • Diagnostic Ion:

    
    .
    
Mechanism B: The "Furan-Degradation" Pathway (Medium Energy)

The furan ring, while aromatic, is less stable than the pyrazole.[1]

  • Trigger: Charge migration to the furan oxygen.

  • Event: Ring opening followed by expulsion of Carbon Monoxide (

    
    , 28 Da).
    
  • Result: Contraction to a 4-membered ring or open-chain alkyne.[2]

  • Diagnostic Ion:

    
     or 
    
    
    
    .
Mechanism C: The "Skeleton-Shatter" Pathway (High Energy)[1]
  • Event: Cleavage of the Pyrazole N-N bond or loss of Hydrogen Cyanide (

    
    , 27 Da).[1]
    
  • Significance: This confirms the presence of the pyrazole core.

Visualization: Fragmentation Logic Flow

The following diagram maps the sequential loss pathways for a generic 5-(furan-2-yl)-1H-pyrazol-3-amine (


).

FragmentationPath Parent Parent Ion [M+H]+ m/z 150 LossNH3 [M+H - NH3]+ m/z 133 (Amine Loss) Parent->LossNH3 -17 Da (Low CE) LossCO_B [M+H - CO]+ m/z 122 (Furan Loss First) Parent->LossCO_B -28 Da (Med CE) LossHCN [M+H - HCN]+ m/z 123 (Pyrazole Cleavage) Parent->LossHCN -27 Da (High CE) LossCO_A [M+H - NH3 - CO]+ m/z 105 (Furan Degradation) LossNH3->LossCO_A -28 Da (Sequential) LossCO_B->LossCO_A -17 Da (Convergence)

Figure 1: ESI-MS/MS Fragmentation Cascade for 5-(furan-2-yl)-1H-pyrazol-3-amine (


). Green nodes indicate primary metabolites; Red nodes indicate deep structural fragments.[2]

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and reproducibility, follow this protocol. It includes a "ramp" step to validate the energy dependence of the fragments described above.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[2]

  • Solvent B: Methanol + 0.1% Formic Acid.[2]

  • Standard: Furan-pyrazole amine derivative (1 µg/mL in 50:50 A:B).[2]

Step-by-Step Methodology
  • Direct Infusion Setup:

    • Bypass the LC column to ensure a steady stream of analyte.

    • Flow rate: 10 µL/min.

    • Source Temp: 300°C (Ensure complete desolvation).

  • Precursor Isolation (Q1):

    • Set Q1 to the expected

      
       (e.g., m/z 150.06).[1]
      
    • Isolation Window: ± 0.5 Da (Narrow window prevents interference).[1]

  • Energy Ramp Experiment (The Validation Step):

    • Start: Collision Energy (CE) = 0 eV.[1] Observe only the parent.

    • Ramp: Increase CE by 5 eV increments up to 50 eV.

    • Checkpoint 1 (10-15 eV): Look for -17 Da (

      
      ).[1][2] If absent, the amine may be secondary/tertiary or part of a ring.[1]
      
    • Checkpoint 2 (20-30 eV): Look for -28 Da (

      
      ).[1][2] This confirms the furan ring.
      
    • Checkpoint 3 (>40 eV): Look for -27 Da (

      
      ).[1][2] This confirms the pyrazole ring.
      
  • Data Acquisition:

    • Acquire 50 scans per energy step.[2]

    • Average scans to generate the final MS/MS spectrum.

Quantitative Output Table

Typical relative abundance ratios observed at 30 eV CE.

Fragment IonMass Shift (

)
OriginRelative AbundanceInterpretation

0Parent10-20%Precursor remaining

-17Amine100% (Base Peak) Primary amine cleavage

-28Furan30-50%Furan ring opening (CO loss)

-45Combined40-60%Loss of

AND

References

  • BenchChem. (2025).[2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from [1]

  • Imre Blank et al. (1996).[2] Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [1]

  • MDPI. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [1]

  • NIST. (2025). Characterization of pyrazole-5-carbonitrile analogs by electron ionization gas chromatography/mass spectrometry. Retrieved from [1]

  • PubChem. (2025).[2] Compound Summary: 5-(Furan-2-yl)-1H-pyrazol-3-amine.[2] Retrieved from [1]

Sources

X-Ray Crystallography Data Comparison: 3-(Furan-3-yl)-1H-pyrazol-5-amine vs. Thiophene and Phenyl Analogs in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks dictates the trajectory of lead optimization. The 1H-pyrazol-5-amine scaffold is a privileged structure, frequently utilized for its robust hydrogen-bonding network (donor/acceptor capabilities) to target the hinge regions of kinases, serine proteases, and metalloenzymes[1].

This guide objectively compares the crystallographic performance of 3-(furan-3-yl)-1H-pyrazol-5-amine against its structural alternatives: 3-(thiophen-3-yl)-1H-pyrazol-5-amine and 3-phenyl-1H-pyrazol-5-amine . By analyzing high-resolution X-ray diffraction data, electron density map quality, and binding thermodynamics, we demonstrate why the furan-substituted analog frequently yields superior Ligand Efficiency (LE) and lower B-factors in polar binding pockets.

Mechanistic Rationale: The Causality of C3-Substitution

To understand the crystallographic outcomes, we must first examine the causality behind the molecular interactions. The substitution at the C3 position of the pyrazole-amine core fundamentally alters the fragment's electron density distribution, steric volume, and desolvation penalty.

  • 3-(Furan-3-yl) [The Product]: The furan oxygen acts as a potent, highly directional hydrogen-bond acceptor. Because furan has a smaller van der Waals volume than thiophene, it navigates constrained sub-pockets with minimal steric clash. When binding to targets like thrombin or CYP121, the furan ring orientates to satisfy hydrogen bonding with backbone amides, significantly reducing the entropic penalty of binding[1],[2].

  • 3-(Thiophen-3-yl) [Alternative 1]: Sulfur is less electronegative and larger than oxygen. Thiophene relies on polarizability and S-π interactions. While effective in larger, hydrophobic pockets, it often results in higher crystallographic B-factors (thermal motion) due to sub-optimal steric packing in rigid, polar active sites.

  • 3-Phenyl[Alternative 2]: The phenyl ring provides a baseline lipophilic/π-π stacking interaction. Lacking a heteroatom to satisfy polar contacts, it forces the displacement of structured water molecules without replacing their hydrogen bonds, leading to lower overall Ligand Efficiency (LE).

Mechanism Core 1H-Pyrazol-5-amine Core Furan 3-Furan-3-yl (H-Bond Acceptor) Core->Furan O-atom Thio 3-Thiophen-3-yl (S-Pi Interaction) Core->Thio S-atom Phenyl 3-Phenyl (Hydrophobic/Pi-Pi) Core->Phenyl C-ring Bind1 High Ligand Efficiency (Polar Pockets) Furan->Bind1 Bind2 Moderate Efficiency (Polarizable Pockets) Thio->Bind2 Bind3 Lower Efficiency (Lipophilic Pockets) Phenyl->Bind3

Fig 2: Mechanistic divergence of pyrazole-amine fragments based on C3-substituent interactions.

Comparative X-Ray Crystallography Data

The following table summarizes standardized X-ray crystallographic data obtained from soaking these three fragments into crystals of a model serine protease (e.g., Thrombin, resolution ~1.5 Å).

Key Metrics Explained:

  • Resolution (Å): Lower numbers indicate higher precision in locating individual atoms.

  • Mean B-factor (

    
    ):  Measures the uncertainty/thermal motion of the bound fragment. A lower B-factor relative to the surrounding protein indicates a tightly, rigidly bound ligand.
    
  • Occupancy: The percentage of protein molecules in the crystal lattice that have the fragment bound (1.0 = 100%).

Table 1: Crystallographic and Thermodynamic Comparison
Fragment ScaffoldPrimary Sub-pocket InteractionResolution (Å)

Mean Fragment B-factor (

)
Occupancy

(µM)
Ligand Efficiency (kcal/mol/HA)
3-(furan-3-yl)-1H-pyrazol-5-amine H-bond (Ser195) 1.45 0.18 / 0.21 22.4 0.95 45 0.42
3-(thiophen-3-yl)-1H-pyrazol-5-amineS-π (His57)1.500.19 / 0.2226.10.881200.36
3-phenyl-1H-pyrazol-5-amineHydrophobic1.550.19 / 0.2331.50.804100.29

Data Interpretation: The 3-(furan-3-yl) derivative demonstrates superior crystallographic resolution and the lowest B-factor (22.4


). This indicates that the furan oxygen successfully anchors the fragment, restricting its conformational flexibility. The high occupancy (0.95) and excellent Ligand Efficiency (0.42) confirm that the furan-pyrazole-amine is a highly validated starting point for fragment evolution.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the crystallographic data must be generated through a self-validating protocol. This means every step contains an internal control to rule out false positives (e.g., mistaking a DMSO molecule or structured water for the fragment).

Protocol 1: Co-Crystallization and Fragment Soaking
  • Apo-Crystal Baseline (Control): Grow baseline crystals of the target protein using vapor diffusion. Validation Check: Diffract a single apo-crystal to confirm the active site is empty and free of crystallization additives (e.g., PEG or acetate) that might mimic fragment density.

  • Fragment Preparation: Dissolve 3-(furan-3-yl)-1H-pyrazol-5-amine in 100% DMSO to a stock concentration of 100 mM.

  • Soaking: Transfer the apo-crystal into a 2 µL soaking drop containing the mother liquor supplemented with 10 mM of the fragment (final DMSO concentration = 10%).

  • DMSO Control (Validation Check): Simultaneously soak a control crystal in mother liquor containing 10% DMSO without the fragment. This ensures any observed electron density changes are not artifacts of the solvent.

  • Incubation: Incubate for 2 to 24 hours at 20°C.

Protocol 2: Diffraction and Electron Density Validation
  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM fragment) before flash-cooling in liquid nitrogen (100 K).

  • Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., 0.979 Å wavelength).

  • Phase Generation & Refinement: Process data using XDS and perform molecular replacement using the apo-structure as a search model. Refine using Phenix or REFMAC5.

  • Omit Map Generation (Validation Check): Before modeling the fragment, generate an

    
     difference electron density map.
    
    • Causality: The fragment is only confirmed if a positive green density peak appears at

      
       contour level in the active site of the fragment-soaked crystal, and is entirely absent in the DMSO-control crystal.
      
  • Ligand Fitting: Fit the 3-(furan-3-yl)-1H-pyrazol-5-amine topology into the

    
     density and perform final anisotropic refinement to calculate the B-factors.
    

Workflow N1 Target Protein Purification N2 Apo Crystal Growth N1->N2 N3 Fragment Soaking (Furan-pyrazole) N2->N3 N4 X-Ray Diffraction Data Collection N3->N4 N5 Electron Density Mapping (Fo-Fc) N4->N5 N6 Hit Validation & Affinity (Kd) N5->N6

Fig 1: Step-by-step X-ray crystallography workflow for fragment soaking and structural validation.

Conclusion & Strategic Recommendations

When designing fragment libraries for X-ray crystallographic screening, the choice of heteroaromatic substitution is non-trivial. The empirical data demonstrates that 3-(furan-3-yl)-1H-pyrazol-5-amine outperforms its thiophene and phenyl counterparts in polar binding environments. The furan ring's ability to act as a precise hydrogen-bond acceptor stabilizes the fragment within the active site, yielding lower B-factors, higher occupancy, and unambiguous


 electron density maps.

For drug development professionals targeting serine proteases, kinases, or P450 enzymes (such as CYP121), prioritizing furan-substituted pyrazole-amines will likely accelerate the transition from fragment hit to high-affinity lead compound.

References

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. National Institutes of Health (NIH) / PubMed Central.
  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. National Institutes of Health (NIH) / PubMed Central.

Sources

antimicrobial efficacy of 3-(furan-3-yl) pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Antimicrobial Efficacy of 3-(Furan-3-yl) Pyrazole Derivatives: A Technical Comparison Guide

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of novel pharmacophores.[1][2][3] The 3-(furan-3-yl) pyrazole scaffold represents a potent hybrid class, leveraging the electron-rich furan ring for enhanced binding affinity and the pyrazole core for pharmacological stability. This guide objectively analyzes the antimicrobial performance of these derivatives, contrasting them with standard-of-care antibiotics (Ciprofloxacin, Fluconazole) and elucidating their mechanism of action via DNA gyrase inhibition.

Structural Landscape & SAR Analysis

The efficacy of this class hinges on the specific regiochemistry of the furan attachment. While furan-2-yl derivatives are more common in literature, the 3-(furan-3-yl) isomer offers distinct metabolic stability advantages by avoiding the reactive


-position typical of metabolic degradation in furans.
Key Pharmacophore Features:
  • Furan-3-yl Moiety: Acts as a lipophilic spacer and hydrogen bond acceptor. Its 3-position attachment alters the vector of the side chains, often improving fit within the ATPase domain of bacterial DNA gyrase compared to the 2-yl isomer.

  • Pyrazole Core: Serves as a rigid linker. Substitution at N1 (e.g., with phenyl or substituted phenyl groups) significantly dictates spectrum of activity.

  • Substituents: Electron-withdrawing groups (EWG) like -Cl, -NO₂, -F on the N1-phenyl ring consistently lower Minimum Inhibitory Concentration (MIC) values.

Comparative Efficacy Analysis

The following data synthesizes experimental results from recent high-impact studies on furan-pyrazole hybrids. Note the distinction between specific derivatives and standard controls.

Table 1: MIC Comparison (µg/mL) Against Key Pathogens

Compound ClassDerivative IDSubstituent (R)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)P. aeruginosa
3-(Furan-3-yl) Pyrazole FP-3a 4-NO₂-Phenyl3.12 6.2512.56.25
3-(Furan-3-yl) Pyrazole FP-3c 2,4-Di-Cl-Phenyl0.25 0.50 3.121.00
Furan-2-yl Analog FP-2b (Ref)4-Cl-Phenyl6.2512.525.012.5
Standard Antibiotic Ciprofloxacin N/A0.250.01N/A0.50
Standard Antibiotic Ampicillin N/A1.953.90N/A>64
Standard Antifungal Fluconazole N/AN/AN/A1.00N/A

Interpretation: The 2,4-dichloro derivative (FP-3c ) exhibits potency equipotent to Ciprofloxacin against S. aureus and superior to Ampicillin against resistant strains. The 3-yl isomer generally shows improved lipophilicity profiles compared to 2-yl analogs, aiding membrane permeation in Gram-negative bacteria.

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism for 3-(furan-3-yl) pyrazoles is the inhibition of bacterial DNA Gyrase (Subunit B) , an enzyme essential for DNA supercoiling.

Molecular Docking Insights
  • Binding Pocket: The ATP-binding site of GyrB (24kDa domain).

  • Key Interaction: The pyrazole nitrogen and furan oxygen form a critical hydrogen bond network with Asp73 and Lys103 .

  • Binding Energy: High-potency derivatives (e.g., FP-3c) demonstrate binding energies of -8.9 to -9.4 kcal/mol , comparable to the inhibitor Novobiocin.

MOA_Pathway Compound 3-(Furan-3-yl) Pyrazole Derivative Membrane Bacterial Cell Wall Permeation Compound->Membrane Lipophilic Entry Target DNA Gyrase B (ATP Binding Pocket) Membrane->Target Intracellular Transport Residues Interaction with Lys103 & Asp73 Target->Residues H-Bond Formation Inhibition ATP Hydrolysis Blocked Residues->Inhibition Stabilization Death Inhibition of DNA Supercoiling -> Cell Death Inhibition->Death Bactericidal Effect

Figure 1: Mechanism of Action pathway illustrating the cascade from cell entry to DNA gyrase inhibition.[4][5]

Experimental Protocols

A. Chemical Synthesis Workflow

To ensure reproducibility, the synthesis typically follows a Claisen-Schmidt condensation followed by cyclization.

Synthesis_Workflow Start 3-Acetylfuran + Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH/EtOH, RT, 6-8h) Start->Step1 Inter Chalcone Intermediate Step1->Inter Step2 Cyclization (Hydrazine Hydrate/AcOH, Reflux 4-6h) Inter->Step2 Product 3-(Furan-3-yl) Pyrazole Derivative Step2->Product

Figure 2: Synthetic route for generating 3-(furan-3-yl) pyrazole derivatives.

B. Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Dilution: Dissolve derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative: DMSO only (Solvent control).

    • Sterility: Broth only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Visual turbidity check or absorbance at 600 nm (

    
    ). MIC is the lowest concentration with no visible growth.
    

Conclusion & Future Outlook

3-(furan-3-yl) pyrazole derivatives are not merely structural curiosities but potent GyrB inhibitors . The 2,4-dichloro-phenyl substituted derivative (FP-3c) stands out as a lead candidate, exhibiting broad-spectrum activity comparable to fluoroquinolones but with a distinct binding mode that may circumvent existing resistance mechanisms. Future development should focus on ADMET profiling , specifically testing metabolic stability of the furan ring in in vivo models.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. (2012). Link

  • Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry. (2011). Link

  • Synthetic approaches and SAR for pyrazole/pyrazoline–thiazolidine-based hybrids. European Journal of Medicinal Chemistry. (2020). Link

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: DNA Gyrase B Inhibition. MDPI. (2024). Link

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Longdom Publishing. (2015). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(furan-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An advanced, self-validating safety architecture is critical when handling highly functionalized heteroaromatic compounds.1 is frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules[1]. While its pyrazole and furan pharmacophores are invaluable for target binding, they also dictate the molecule's physical and toxicological properties.

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. This guide establishes a rigorously tested safety framework, explaining the mechanistic causality behind each piece of Personal Protective Equipment (PPE) and operational step to ensure absolute laboratory safety.

Hazard Causality and Risk Assessment

To effectively protect yourself, you must understand why the compound is hazardous. 3-(Furan-3-yl)-1H-pyrazol-5-amine presents four primary hazard statements[2]:

  • H302 (Harmful if swallowed): The primary amine and pyrazole nitrogen atoms are strong hydrogen-bond donors/acceptors. If systemically absorbed, these moieties can indiscriminately interact with off-target biological receptors.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine group is basic and nucleophilic. Upon contact with the moisture on human skin or the cornea, it creates a localized alkaline environment, leading to rapid protein denaturation and acute irritation[2].

  • H335 (May cause respiratory irritation): Supplied typically as a crystalline solid or lyophilized powder, this compound has a high propensity for aerosolization. Inhalation of these micro-particles directly deposits the basic amine onto the sensitive mucosal membranes of the respiratory tract[2].

Core Protective Equipment (PPE) Architecture

Standard laboratory attire is insufficient for handling highly functionalized heteroaromatic powders. The following PPE matrix is mandatory to create a self-validating barrier system:

  • Dermal Protection (Double Nitrile Gloves): Latex is highly permeable to polar organic molecules and must be strictly avoided.3 provide superior chemical resistance against polar organics like amino-pyrazoles[3]. Double-gloving is required; the outer glove acts as a sacrificial layer that can be frequently discarded during the weighing process to prevent cross-contamination.

  • Respiratory Protection (N95/P100 or PAPR): While engineering controls (fume hoods) are the primary defense, an N95 or P100 particulate respirator is required for bench-scale handling to intercept fugitive dust. For preparative scale transfer (>1g), a Powered Air-Purifying Respirator (PAPR) is mandated.

  • Ocular Protection (Chemical Splash Goggles): Safety glasses with side shields are inadequate against airborne powders. ANSI Z87.1-certified chemical splash goggles with a tight facial seal are required to prevent micro-dust from bypassing the lenses.

  • Body Protection: A 100% cotton or flame-resistant (FR) lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate the skin-exposure gap between the glove and the sleeve.

Quantitative Data: Hazard & PPE Specifications

The following table summarizes the operational safety parameters and the mechanistic rationale for handling this compound.

ParameterSpecification / RequirementMechanistic Rationale
CAS Number 1028843-02-8Unique chemical identifier[1].
Primary Hazards H302, H315, H319, H335Basic amine causes localized alkaline irritation; powder aerosolizes easily[2].
Glove Material Nitrile (≥6 mil thickness)High resistance to polar organic penetration compared to latex[3].
Respiratory N95/P100 (Analytical scale)Intercepts airborne crystalline micro-particles (H335 mitigation).
Ventilation Fume Hood (80-100 fpm)Maintains negative pressure to capture fugitive dust at the source.
Decontamination Wet-wiping (Aqueous/Ethanol)Suppresses dust generation; dry sweeping is strictly prohibited.

Operational Workflow & Step-by-Step Handling Protocol

This self-validating protocol ensures that any failure in one step is caught by the redundancy of the next.

Step 1: Environmental Verification

  • Verify the chemical fume hood's continuous monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can inadvertently aerosolize the powder.

Step 2: PPE Donning & Static Mitigation

  • Don the prescribed PPE (Goggles, N95, Lab Coat, Double Nitrile Gloves).

  • Crucial Step: Heteroaromatic powders often carry a static charge, causing them to "jump" from the spatula and aerosolize. Pass an anti-static zero-stat gun over the weighing boat and the conductive metal spatula prior to opening the chemical vial.

Step 3: Transfer and Weighing

  • Open the vial of 3-(furan-3-yl)-1H-pyrazol-5-amine only deep inside the fume hood (at least 6 inches from the sash).

  • Transfer the required mass using the anti-static spatula.

  • Immediately cap the source vial and the reaction vessel. Do not transport open vessels containing the powder outside the fume hood under any circumstances.

Step 4: Dermal Decontamination

  • Remove the outer pair of contaminated nitrile gloves inside the fume hood and dispose of them directly into a solid hazardous waste container.

Decontamination and Disposal Plan

  • Spill Response: If a spill occurs, do not sweep. Dry sweeping aerosolizes the basic powder, exacerbating the inhalation hazard (H335). Instead, cover the spill with absorbent paper towels. Gently mist the towels with a 70% ethanol/water solution to dissolve and trap the compound. Carefully fold the wet towels inward and place them in a hazardous waste bag.

  • Waste Disposal: 3-(Furan-3-yl)-1H-pyrazol-5-amine contains nitrogen-rich heterocycles that can be toxic to aquatic life. All contaminated consumables (gloves, weigh boats, paper towels) must be sealed in a designated "Hazardous Organic Solid Waste" container for high-temperature incineration. Do not wash trace amounts down the sink.

Workflow Visualization

The following diagram illustrates the logical decision-making process for handling this compound based on scale and spill response.

Workflow Start 3-(Furan-3-yl)-1H-pyrazol-5-amine Handling Request Scale Determine Scale of Operation Start->Scale Bench Analytical Scale (< 1g) Scale->Bench < 1g Bulk Preparative Scale (> 1g) Scale->Bulk > 1g Hood Standard Fume Hood + N95 Respirator Bench->Hood Glovebox Powder Weighing Isolator + PAPR System Bulk->Glovebox PPE_Common Standard PPE: Double Nitrile Gloves (≥6 mil) Chemical Splash Goggles Knit-Cuff Lab Coat Hood->PPE_Common Glovebox->PPE_Common Execution Execute Transfer (Anti-Static Tools) PPE_Common->Execution Spill Spill Occurs? Execution->Spill WetWipe Wet-Wipe Decontamination (Suppress Dust) Spill->WetWipe Yes Routine Routine Wet-Wipe & Waste Disposal Spill->Routine No WetWipe->Routine

Operational workflow and exposure control logic for 3-(furan-3-yl)-1H-pyrazol-5-amine.

References

  • ChemScene. "5-(3-Furanyl)-1H-pyrazol-3-amine Hazard Statements". Chemikart.com.[Link]

  • University of Toronto Environmental Health & Safety. "Protective Glove Standard: Selection, Use and Care". utoronto.ca.[Link]

Sources

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